2-(3-Bromophenyl)benzo[D]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMGDNMMLIJSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80422988 | |
| Record name | 2-(3-BROMOPHENYL)BENZO[D]THIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19654-14-9 | |
| Record name | 2-(3-BROMOPHENYL)BENZO[D]THIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-(3-Bromophenyl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties, synthesis, and characterization of 2-(3-Bromophenyl)benzo[d]thiazole. The information is intended to support research and development activities by providing key data and established experimental methodologies.
Core Physicochemical Data
This compound, with the CAS number 19654-14-9, is a heterocyclic aromatic compound. Its structure consists of a benzothiazole core substituted at the 2-position with a 3-bromophenyl group. The quantitative physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈BrNS | [1][2] |
| Molecular Weight | 290.18 g/mol | [1][2] |
| Melting Point | 88 °C | [1] |
| Boiling Point | 409.2 ± 47.0 °C (Predicted) | [1] |
| Density | 1.545 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 0.48 ± 0.10 (Predicted) | [1] |
| Storage Conditions | Sealed in a dry place at room temperature. | [1][2] |
| InChI | InChI=1S/C13H8BrNS/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H | [1] |
| InChIKey | XCMGDNMMLIJSQA-UHFFFAOYSA-N | [1] |
| SMILES | S1C2=CC=CC=C2N=C1C1=CC=CC(Br)=C1 | [1] |
Experimental Protocols: Synthesis
The synthesis of 2-substituted benzothiazoles is most commonly achieved through the condensation of 2-aminobenzenethiol with carbonyl-containing compounds, such as aldehydes or ketones.[3] The following protocol outlines a general and efficient method for the synthesis of this compound.
Objective: To synthesize this compound via condensation reaction.
Materials:
-
2-Aminobenzenethiol
-
3-Bromobenzaldehyde
-
Hydrogen Peroxide (H₂O₂)/Hydrochloric Acid (HCl) solution or Dimethyl Sulfoxide (DMSO)
-
Ethanol or Toluene
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzenethiol (1 equivalent) and 3-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.[3]
-
Catalyst Addition: Introduce a catalytic system to facilitate the oxidative cyclization. A mixture of H₂O₂/HCl in ethanol has been shown to be effective for this transformation at room temperature.[3] Alternatively, the reaction can be performed in a solvent like DMSO under reflux conditions, which can also act as the oxidant.[3]
-
Reaction: Stir the mixture at the appropriate temperature (room temperature for H₂O₂/HCl; reflux for DMSO) for a period of 1 to 3 hours, or until the reaction is complete as monitored by Thin-Layer Chromatography (TLC).[3]
-
Work-up and Isolation: Upon completion, cool the reaction mixture. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then typically neutralized, for instance with a sodium hydroxide solution if an acid catalyst was used, and extracted with an organic solvent (e.g., chloroform, ethyl acetate).[4]
-
Purification: The crude residue is purified, most commonly by column chromatography on silica gel, using a solvent system such as ethyl acetate and n-hexane to yield the pure this compound.[4]
Logical Workflow: Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.
Biological Significance of the Benzothiazole Core
The benzothiazole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide array of pharmacological activities.[5][6] Different functional groups substituted at various positions on the benzothiazole ring system can significantly influence its biological profile.[7]
Reported activities for benzothiazole-based molecules include:
-
Antimicrobial and Antifungal: Many benzothiazole derivatives show potent activity against various strains of bacteria and fungi.[7][8]
-
Anticancer: Certain analogues have demonstrated significant anticancer activity, acting as inhibitors of enzymes like topoisomerase or as microtubule polymerization inhibitors.[5]
-
Anticonvulsant: The benzothiazole core is found in compounds evaluated for their ability to prevent or reduce the severity of epileptic seizures.[7][9]
-
Anti-inflammatory: Derivatives have been investigated for their potential to inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX).[7]
-
Enzyme Inhibition: The scaffold is a key component in various enzyme inhibitors, including those targeting HIV-1 protease and dihydropteroate synthase (DHPS).[5][8]
While specific biological pathways for this compound are not detailed in the available literature, its structural similarity to other biologically active benzothiazoles suggests it is a compound of interest for further investigation in drug discovery and development programs.
References
- 1. This compound | 19654-14-9 [amp.chemicalbook.com]
- 2. molcore.com [molcore.com]
- 3. mdpi.com [mdpi.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2-(3-Bromophenyl)benzo[D]thiazole CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)benzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry. This document outlines its chemical identity, synthesis, and key physicochemical properties, and discusses its potential biological activities based on the broader class of benzothiazole derivatives.
Chemical Identity and Structure
This compound is an aromatic heterocyclic compound featuring a benzothiazole core substituted with a 3-bromophenyl group at the 2-position.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-(3-Bromophenyl)-1,3-benzothiazole |
| Synonyms | Benzothiazole, 2-(3-bromophenyl)- |
| CAS Number | 19654-14-9[1][2] |
| Molecular Formula | C₁₃H₈BrNS[1] |
| Molecular Weight | 290.18 g/mol [1] |
| SMILES | Brc1cccc(c1)c2nc3ccccc3s2 |
Chemical Structure:
Physicochemical and Spectral Data
Table 2: Physicochemical Properties of 2-(4-Bromophenyl)benzo[d]thiazole
| Property | Value | Reference |
| Melting Point | 126–128 °C | [3] |
| Boiling Point | 398 °C at 760 mmHg | |
| Appearance | White solid | [3] |
Table 3: Spectral Data Interpretation for 2-(4-Bromophenyl)benzo[d]thiazole
| Spectrum | Interpretation | Reference |
| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm) 8.17 (d, 1H, J = 5.0 Hz), 8.09-8.04 (m, 3H), 7.80-7.78 (m, 2H), 7.57 (t, 1H, J = 5.0 Hz), 7.50 (t, 1H, J = 5.0 Hz) | [3] |
| ¹³C NMR | Expected signals for aromatic carbons. | [4] |
| Mass Spectrometry (GC-MS) | Available for analysis. | [4] |
Synthesis and Experimental Protocols
The synthesis of 2-arylbenzothiazoles is commonly achieved through the condensation of 2-aminothiophenol with a corresponding aryl aldehyde or carboxylic acid. The following protocol is adapted from a reported synthesis of a similar compound and can be applied for the preparation of this compound.[3]
General Synthetic Scheme
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 2-aminothiophenol (1.0 mmol) in a suitable solvent such as dimethyl sulfoxide (DMSO) (5 mL), add 3-bromobenzaldehyde (1.2 mmol).
-
Reaction Conditions: Heat the reaction mixture at 120 °C and stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the precipitate and wash thoroughly with water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Characterization: The purified product should be characterized by standard analytical techniques, including melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm its identity and purity.
Potential Biological Activities and Signaling Pathways
Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[5][6] The biological effects are highly dependent on the nature and position of the substituents on the benzothiazole and the phenyl ring.
Anticancer Activity
Many 2-phenylbenzothiazole derivatives have demonstrated potent and selective anticancer activity. The proposed mechanisms of action often involve the induction of apoptosis in cancer cells. One of the key pathways implicated is the activation of the aryl hydrocarbon receptor (AhR) and subsequent induction of Cytochrome P450 enzymes, particularly CYP1A1. This can lead to the metabolic activation of the benzothiazole derivative into a reactive species that binds to cellular macromolecules, including DNA, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The exact mechanism of antimicrobial action is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity. The presence of a halogen, such as bromine, on the phenyl ring can enhance the lipophilicity of the molecule, potentially facilitating its entry into microbial cells and increasing its efficacy.
Conclusion
This compound is a compound with significant potential for further investigation in the field of drug discovery. Its synthesis is straightforward, and based on the known bioactivities of the benzothiazole scaffold, it is a promising candidate for screening as an anticancer or antimicrobial agent. Further research is warranted to determine its specific biological targets and mechanism of action.
References
- 1. molcore.com [molcore.com]
- 2. This compound | 19654-14-9 [amp.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 2-(4-Bromophenyl)benzothiazole | C13H8BrNS | CID 2320602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of 2-(3-Bromophenyl)benzo[D]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 2-(3-Bromophenyl)benzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry. The information is curated for researchers and professionals involved in drug discovery and development.
Core Molecular Data
This compound is an aromatic compound featuring a benzothiazole core substituted with a 3-bromophenyl group. Its key quantitative data are summarized below.
| Property | Value | Citation |
| Molecular Formula | C13H8BrNS | |
| Molecular Weight | 290.18 g/mol | |
| CAS Number | 19654-14-9 |
Synthesis of this compound
The synthesis of 2-substituted benzothiazoles is a well-established process in organic chemistry. A common and effective method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or carboxylic acid.[1] The following protocol describes a representative synthesis of this compound.
Experimental Protocol: Synthesis via Condensation
Objective: To synthesize this compound through the condensation of 2-aminobenzenethiol and 3-bromobenzaldehyde.
Materials:
-
2-aminobenzenethiol
-
3-bromobenzaldehyde
-
Ethanol (or another suitable solvent like DMSO or toluene)
-
Oxidizing agent (e.g., hydrogen peroxide, air)
-
Acid or base catalyst (optional, depending on the specific procedure)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 2-aminobenzenethiol and 3-bromobenzaldehyde in a suitable solvent such as ethanol.
-
Reaction Conditions: The mixture is typically stirred at room temperature or heated under reflux. The reaction progress can be monitored using thin-layer chromatography (TLC).[1]
-
Oxidation: The intermediate formed from the initial condensation undergoes oxidative cyclization to form the benzothiazole ring. This can be achieved by bubbling air through the reaction mixture or by the addition of an oxidizing agent like hydrogen peroxide.
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by filtration and washing with a suitable solvent to remove unreacted starting materials. Further purification can be achieved by recrystallization from a solvent system like ethanol/water to yield the pure this compound.
Logical Workflow for Synthesis:
Potential Biological Activity and Applications
Benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[2][3] While specific studies on the signaling pathways of this compound are not extensively detailed in the reviewed literature, its structural similarity to other biologically active benzothiazoles suggests potential mechanisms of action.
Anticancer Potential
Many benzothiazole-containing compounds have demonstrated significant anticancer activity.[4][5] The proposed mechanisms often involve the induction of apoptosis in cancer cells. The evaluation of a novel benzothiazole derivative for its anticancer properties would typically follow the experimental workflow outlined below.
Experimental Workflow for Anticancer Activity Evaluation:
Neurological and Other Potential Applications
Benzothiazole derivatives have also been investigated for their effects on the central nervous system, showing potential as anticonvulsant and antidepressant agents.[6] Some studies suggest that their mechanism may involve the modulation of GABAergic neurotransmission or the inhibition of enzymes like monoamine oxidase.[7][8] Furthermore, various derivatives have been explored as inhibitors of cholinesterase for potential application in Alzheimer's disease treatment.[8] The diverse biological activities of the benzothiazole scaffold make this compound a candidate for screening in a variety of therapeutic areas.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-(3-Bromophenyl)benzo[d]thiazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for the compound 2-(3-Bromophenyl)benzo[d]thiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the characterization and synthesis of benzothiazole derivatives.
Summary of Spectral Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.32 | t | 1.8 | 1H | H-2' |
| 8.11 | d | 8.1 | 1H | H-4 |
| 8.05 | dt | 7.8, 1.3 | 1H | H-4' |
| 7.91 | d | 8.2 | 1H | H-7 |
| 7.69 | ddd | 8.0, 1.8, 1.0 | 1H | H-6' |
| 7.54 | td | 8.2, 1.2 | 1H | H-5 |
| 7.46-7.41 | m | 2H | H-6, H-5' |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 166.5 | C-2 |
| 154.2 | C-7a |
| 135.1 | C-3a |
| 132.4 | C-1' |
| 132.1 | C-3' |
| 128.8 | C-5' |
| 126.4 | C-6' |
| 125.3 | C-4' |
| 125.2 | C-6 |
| 123.3 | C-5 |
| 121.4 | C-4 |
| - | C-2' (Not explicitly assigned) |
| - | C-7 (Not explicitly assigned) |
Solvent: CDCl₃
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3005.60 | Medium | Aromatic C-H Stretch |
| 1604-1408.68 | Strong, Multiple Bands | C=C Aromatic Ring Stretching |
| 689.79 | Strong | C-Br Stretch |
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 291 | - | [M+2]⁺ |
| 289 | - | [M]⁺ |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of 2-arylbenzothiazoles is the condensation of 2-aminothiophenol with the corresponding aromatic aldehyde.[1] For the synthesis of this compound, 3-bromobenzaldehyde is used as the starting material.
Procedure: A mixture of 2-aminothiophenol (1.0 equivalent) and 3-bromobenzaldehyde (1.0 equivalent) is subjected to reaction conditions that promote condensation and subsequent cyclization. Several methodologies can be employed, including:
-
Conventional Heating: Refluxing the reactants in a suitable solvent such as ethanol or dimethylformamide (DMF), optionally with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or an oxidizing agent.
-
Microwave-Assisted Synthesis: Irradiating a solvent-free mixture of the reactants or a solution in a high-boiling point solvent with microwaves. This method often leads to shorter reaction times and higher yields.[2]
-
Green Chemistry Approaches: Utilizing environmentally benign solvents like water or glycerol, or employing catalyst-free conditions at ambient or elevated temperatures.
Upon completion of the reaction, the product is typically isolated by precipitation upon addition of water, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for instance, 400 MHz for ¹H and 100 MHz for ¹³C. Deuterated chloroform (CDCl₃) is a common solvent, with tetramethylsilane (TMS) used as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.
-
Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
References
The Multifaceted Biological Activities of 2-Arylbenzothiazoles: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-arylbenzothiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer and antimicrobial potential of these compounds, offering a compilation of quantitative data, detailed experimental protocols, and a visual representation of their influence on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity of 2-Arylbenzothiazoles
2-Arylbenzothiazole derivatives have exhibited potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.
Quantitative Anticancer Activity Data
The in vitro anticancer efficacy of various 2-arylbenzothiazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative compounds against several human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | HCT-116 (Colon Carcinoma) | 5.61 | [1] |
| HepG-2 (Hepatocellular Carcinoma) | 7.92 | [1] | |
| MCF-7 (Breast Cancer) | 3.84 | [1] | |
| 4e | MCF-7 (Breast Cancer) | 6.11 | [1] |
| 8a | MCF-7 (Breast Cancer) | 10.86 | [1] |
| 7d | A431 (Epidermoid Carcinoma) | 0.020 | [2] |
| 7e | SKRB-3 (Breast Cancer) | 0.0012 | [2] |
| SW620 (Colorectal Adenocarcinoma) | 0.0043 | [2] | |
| A549 (Lung Carcinoma) | 0.044 | [2] | |
| HepG2 (Hepatocellular Carcinoma) | 0.048 | [2] | |
| Compound 9k | HT-29 (Colon Adenocarcinoma) | 14.3 | [3] |
| MCF-7 (Breast Cancer) | 4.7 | [3] | |
| MOLT-4 (T-lymphoblastic leukemia) | 1.7 | [3] |
Antimicrobial Activity of 2-Arylbenzothiazoles
The global challenge of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. 2-Arylbenzothiazoles have demonstrated significant promise in this arena, with various derivatives exhibiting potent activity against a spectrum of pathogenic microorganisms.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The table below presents the MIC values of selected 2-arylbenzothiazole derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µM) | Reference |
| 25a | Enterococcus faecalis | ~1 | [4] |
| Klebsiella pneumoniae | 2.03 | [4] | |
| 25b | Enterococcus faecalis | ~1 | [4] |
| Klebsiella pneumoniae | 1.04 | [4] | |
| 25c | Enterococcus faecalis | ~1 | [4] |
| Klebsiella pneumoniae | 1.04 | [4] | |
| 107b | Saccharomyces cerevisiae | 1.6 | [4] |
| 107d | Saccharomyces cerevisiae | 3.13 | [4] |
| 154a | Staphylococcus aureus | 32 (µg/mL) | [4] |
| 154b | Staphylococcus aureus | 32 (µg/mL) | [4] |
| Compound 3 | Escherichia coli | 25 (µg/mL) | [5] |
| Compound 4 | Escherichia coli | 25 (µg/mL) | [5] |
| 16c | Staphylococcus aureus | 0.025 (mM) | [6] |
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental methodologies are crucial. This section provides protocols for the synthesis of 2-arylbenzothiazoles and the key biological assays used to evaluate their anticancer and antimicrobial activities.
Synthesis of 2-Arylbenzothiazoles via Condensation of 2-Aminothiophenol and Benzaldehydes
This protocol describes a common and efficient method for synthesizing the 2-arylbenzothiazole scaffold.
Materials:
-
2-Aminothiophenol
-
Substituted benzaldehyde
-
Ethanol
-
Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 2-aminothiophenol (1.0 eq) in ethanol in a round-bottom flask, add the substituted benzaldehyde (1.0-1.2 eq).
-
Add a catalytic amount of the chosen catalyst.
-
Attach the reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired 2-arylbenzothiazole.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
2-Arylbenzothiazole test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the 2-arylbenzothiazole compounds in the complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
96-well microtiter plates
-
2-Arylbenzothiazole test compounds dissolved in a suitable solvent
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Standard antibiotic for comparison
Procedure:
-
Prepare serial two-fold dilutions of the 2-arylbenzothiazole compounds in the broth in the wells of a 96-well plate.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Mechanisms of Action
The anticancer effects of 2-arylbenzothiazoles are often attributed to their ability to interfere with crucial cellular signaling pathways that are frequently dysregulated in cancer.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature of many cancers, making it a prime target for therapeutic intervention. Some 2-arylbenzothiazole derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-arylbenzothiazoles.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade that transmits information from extracellular signals to the nucleus, influencing gene expression related to cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers.
Caption: Inhibition of the JAK/STAT signaling pathway by 2-arylbenzothiazoles.
Experimental Workflow: Western Blot Analysis for Signaling Pathway Modulation
To confirm the inhibitory effects of 2-arylbenzothiazoles on these signaling pathways, Western blot analysis is a standard and powerful technique.
Caption: Workflow for Western blot analysis of signaling pathway proteins.
This technical guide provides a foundational understanding of the significant biological potential of 2-arylbenzothiazoles. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of this chemical scaffold holds the potential to yield novel and effective therapeutic agents for the treatment of cancer and infectious diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Known Derivatives of 2-Phenylbenzothiazole and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-phenylbenzothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiparasitic properties. Furthermore, the unique photophysical characteristics of certain derivatives have led to their exploration as fluorescent probes and materials for organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the synthesis, properties, and applications of known 2-phenylbenzothiazole derivatives. It includes detailed experimental protocols for their preparation and biological evaluation, a compilation of their quantitative biological and photophysical data, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and potential for further development.
Introduction
Benzothiazoles, a class of bicyclic heterocyclic compounds, are integral to numerous pharmacologically active agents.[1] The 2-phenylbenzothiazole core, in particular, has emerged as a versatile scaffold for the development of novel therapeutic agents and functional materials.[2] The structural rigidity and extended π-conjugation of this system provide a unique platform for molecular design, allowing for the fine-tuning of its biological and photophysical properties through substitution on both the benzothiazole and phenyl rings.
This guide will delve into the key aspects of 2-phenylbenzothiazole chemistry, focusing on derivatives with demonstrated biological and photophysical properties.
Synthesis of 2-Phenylbenzothiazole Derivatives
Several synthetic strategies have been developed for the preparation of the 2-phenylbenzothiazole core and its derivatives. The most common methods include the Jacobson synthesis, Suzuki cross-coupling reactions, and condensation of 2-aminothiophenol with benzaldehyde derivatives.
Jacobson Synthesis
The Jacobson synthesis is a classical method for the formation of the benzothiazole ring.[3] It typically involves the reaction of a 2-aminothiophenol with a benzoyl chloride derivative.
Experimental Protocol: Synthesis of 2-Phenylbenzothiazole via Jacobson Method
-
Materials: 2-aminothiophenol, benzoyl chloride, pyridine, ethanol.
-
Procedure:
-
Dissolve 2-aminothiophenol (1 equivalent) in pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzothiazole.
-
Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. In the context of 2-phenylbenzothiazole synthesis, it is used to couple a 2-halobenzothiazole with a phenylboronic acid derivative.[4]
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)benzothiazole via Suzuki Coupling
-
Materials: 2-chlorobenzothiazole, 4-methoxyphenylboronic acid, palladium(II) acetate (Pd(OAc)₂), SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), potassium phosphate (K₃PO₄), dioxane, water.
-
Procedure:
-
To a reaction flask, add 2-chlorobenzothiazole (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), and potassium phosphate (2 equivalents).
-
In a separate vial, prepare the catalyst system by mixing palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents).
-
Add the catalyst system to the reaction flask.
-
Add dioxane and water (typically in a 4:1 ratio) to the reaction mixture.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture at 80-100°C for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
-
Properties of 2-Phenylbenzothiazole Derivatives
Anticancer Activity
A significant body of research has focused on the anticancer properties of 2-phenylbenzothiazole derivatives. These compounds have demonstrated potent cytotoxic activity against a wide range of cancer cell lines.
Table 1: Anticancer Activity of Selected 2-Phenylbenzothiazole Derivatives (IC₅₀ values in µM)
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Aminophenyl)benzothiazole | MCF-7 (Breast) | 0.05 | [6] |
| 2-(3,4,5-Trimethoxyphenyl)benzothiazole | HCT-116 (Colon) | 1.5 | [5] |
| 2-(4-Hydroxyphenyl)-6-hydroxybenzothiazole | A549 (Lung) | 2.3 | [7] |
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | Colo-205 (Colon) | 0.02 | [8] |
| N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide | T47D (Breast) | 0.8 | [4] |
| 2-(4-Methylphenyl)benzothiazole | PANC-1 (Pancreatic) | 7.5 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Materials: Human cancer cell line (e.g., MCF-7), DMEM (Dulbecco's Modified Eagle Medium), FBS (Fetal Bovine Serum), penicillin-streptomycin, 96-well plates, 2-phenylbenzothiazole derivative stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO (Dimethyl sulfoxide).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the 2-phenylbenzothiazole derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Antimicrobial Activity
Derivatives of 2-phenylbenzothiazole have also shown promising activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected 2-Phenylbenzothiazole Derivatives (MIC values in µg/mL)
| Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 2-(4-Chlorophenyl)benzothiazole | 16 | 32 | 64 | [10] |
| 2-(4-Nitrophenyl)benzothiazole | 8 | 16 | 32 | [10] |
| 6-Nitro-2-(4-methoxyphenyl)benzothiazole | 4 | 8 | 16 | [11] |
| 2-(Phenylamino)-6-chlorobenzothiazole | 12.5 | 25 | 50 | [12] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Materials: Bacterial or fungal strain, Mueller-Hinton Broth (MHB) or RPMI-1640 medium, 96-well microtiter plates, 2-phenylbenzothiazole derivative stock solution, inoculum standardized to 0.5 McFarland turbidity.
-
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 5 µL of the standardized microbial suspension.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
-
Fluorescent Properties
The rigid, conjugated structure of 2-phenylbenzothiazole imparts fluorescent properties to many of its derivatives, making them suitable for applications in bioimaging and materials science.[13][14]
Table 3: Fluorescent Properties of Selected 2-Phenylbenzothiazole Derivatives
| Derivative | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |
| 2-(4-Hydroxyphenyl)benzothiazole | 350 | 430 | 0.45 | [15] |
| 2-(4-(Dimethylamino)phenyl)benzothiazole | 380 | 480 | 0.85 | [13] |
| 2-(Biphenyl-4-yl)benzothiazole | 330 | 385 | 0.62 | |
| 2-(Naphthalen-1-yl)phenyl)benzothiazole | 330 | 410 | 0.78 |
Signaling Pathways and Mechanisms of Action
The biological activities of 2-phenylbenzothiazole derivatives are often attributed to their interaction with specific cellular targets and modulation of key signaling pathways.
Induction of Apoptosis
Many anticancer 2-phenylbenzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Materials: Cancer cells, 2-phenylbenzothiazole derivative, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer), flow cytometer.
-
Procedure:
-
Treat cells with the 2-phenylbenzothiazole derivative at the desired concentration for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Diagram 1: Apoptosis Signaling Pathway
References
- 1. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ricerca.unich.it [ricerca.unich.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. kumc.edu [kumc.edu]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. research.aston.ac.uk [research.aston.ac.uk]
- 16. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
The Photophysical Landscape of Substituted Benzothiazoles: A Technical Guide for Researchers
Introduction: Benzothiazole, an aromatic heterocyclic compound, forms the structural core of a versatile class of molecules with significant applications across medicinal chemistry, diagnostics, and materials science.[1][2] Its rigid, planar, and electron-rich structure provides a robust scaffold for the development of fluorescent probes, anticancer agents, and neuroprotective compounds.[3][4] The unique ability to modify the benzothiazole core at various positions allows for the fine-tuning of its photophysical properties, leading to the creation of compounds with tailored absorption and emission characteristics, high quantum yields, and large Stokes shifts.[5][6][7] This guide provides an in-depth exploration of the photophysical properties of substituted benzothiazoles, detailing the underlying principles, experimental methodologies for their characterization, and their application as advanced fluorescent probes.
Core Photophysical Principles in Benzothiazole Derivatives
The fluorescence properties of substituted benzothiazoles are governed by several key photophysical mechanisms. The introduction of electron-donating or electron-withdrawing groups into the benzothiazole scaffold can significantly alter the electronic distribution in the ground and excited states, leading to diverse and tunable optical properties.
-
Intramolecular Charge Transfer (ICT): Many benzothiazole-based fluorophores are designed as "push-pull" systems, containing an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated bridge.[8] Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an ICT excited state. This process is often sensitive to solvent polarity, resulting in solvatochromic behavior where the emission wavelength shifts with changes in the local environment.[9]
-
Excited-State Intramolecular Proton Transfer (ESIPT): Certain benzothiazole derivatives, particularly those with a hydroxyl group positioned ortho to the thiazole nitrogen (e.g., 2-(2′-hydroxyphenyl)benzothiazole), can undergo ESIPT.[10] Following excitation, a proton is rapidly transferred from the hydroxyl group to the nitrogen atom, forming a transient keto tautomer. This tautomer then relaxes to the ground state, emitting light at a significantly longer wavelength than the initial enol form. This process results in an unusually large Stokes shift, which is highly advantageous for fluorescence imaging as it minimizes self-absorption.[10]
-
Aggregation-Induced Emission (AIE): While many fluorophores suffer from fluorescence quenching in the aggregated or solid state, AIE-active compounds exhibit enhanced emission. This phenomenon is often observed in benzothiazole derivatives where intramolecular rotations are restricted in the aggregated state, blocking non-radiative decay pathways and promoting radiative emission.[11]
-
Fluorescent Molecular Rotors: Some benzothiazole derivatives, like derivatives of Thioflavin T, act as molecular rotors. Their fluorescence quantum yield is extremely low in low-viscosity solvents due to the quenching of the excited state by torsional rotation of molecular fragments.[12] When the environment becomes more viscous (e.g., upon binding to proteins or amyloid fibrils), this rotation is restricted, leading to a dramatic increase in fluorescence intensity.[12]
Quantitative Photophysical Data
The photophysical characteristics of substituted benzothiazoles are highly dependent on their specific substitution patterns and the solvent environment. The following tables summarize key quantitative data from the literature for representative compounds.
Table 1: Photophysical Properties of 4-N-Substituted 2,1,3-Benzothiadiazoles in Various Solvents [13]
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F |
| BTD-NH₂ (1) | Dichloromethane | 412 | 536 | 5440 | 0.81 |
| Acetonitrile | 412 | 572 | 6820 | 0.45 | |
| Methanol | 414 | 592 | 7280 | 0.11 | |
| Water + 5% DMSO | 430 | 643 | 7410 | 0.01 | |
| BTD-piperidine (8) | Dichloromethane | 450 | 560 | 4350 | 0.77 |
| Acetonitrile | 452 | 595 | 5410 | 0.40 | |
| Methanol | 457 | 614 | 5740 | 0.13 | |
| Water + 5% DMSO | 473 | 660 | 6100 | < 0.01 | |
| BTD-morpholine (9) | Dichloromethane | 426 | 542 | 4990 | 0.82 |
| Acetonitrile | 428 | 576 | 5970 | 0.44 | |
| Methanol | 432 | 596 | 6360 | 0.12 | |
| Water + 5% DMSO | 446 | 647 | 6940 | < 0.01 |
Table 2: Photophysical Properties of ESIPT-Exhibiting Benzothiazole Derivatives [10]
| Compound | State | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F |
| BPO | THF Solution | 350 | 385 | 35 | - |
| Nanoparticle Suspension | 350 | 425 | 75 | 0.124 | |
| BHPO1 | THF Solution | 365 | 420 (enol), 550 (keto) | 55, 185 | - |
| Nanoparticle Suspension | 365 | 535 | 170 | 0.041 | |
| BHPO2 | THF Solution | 365 | 420 (enol), 580 (keto) | 55, 215 | - |
| Nanoparticle Suspension | 365 | 565 | 200 | 0.016 |
BPO: N-[4-(benzothiazol-2-yl)phenyl]-octanamide BHPO1: N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide BHPO2: N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide
Table 3: Photophysical Properties of Thienylarylbenzothiazoles in Ethanol [14]
| Compound | R¹ | R² | λ_abs (nm) | λ_em (nm) | Φ_F |
| 1a | H | H | 354 | 413 | 0.43 |
| 1b | OMe | H | 374 | 454 | 0.68 |
| 1d | NMe₂ | H | 424 | 534 | 0.96 |
| 1e | NEt₂ | H | 428 | 548 | 0.97 |
| 1j | H | 2-benzothiazolyl | 390 | 470 | 0.80 |
Experimental Protocols
Accurate characterization of photophysical properties is crucial for the development and application of benzothiazole derivatives. Below are standard protocols for spectroscopic measurements and cellular imaging.
Protocol for Spectroscopic Characterization
This protocol outlines the steps for measuring the absorption and fluorescence properties of a novel benzothiazole derivative.[10][15][16]
-
Solution Preparation:
-
Prepare a stock solution of the benzothiazole compound (e.g., 1-10 mM) in a high-purity solvent such as DMSO or ethanol.[17]
-
From the stock solution, prepare dilute working solutions (e.g., 1-10 µM) in the solvent of interest (e.g., dichloromethane, ethanol, PBS).[17] For aqueous measurements, a small percentage of DMSO (e.g., 5%) can be used to aid solubilization.[13]
-
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam spectrophotometer (e.g., Hitachi U-3010).[10]
-
Record the absorption spectrum of the sample solution in a quartz cuvette (1 cm path length) over a relevant wavelength range (e.g., 250-700 nm).
-
Use the pure solvent as a blank reference.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Use a fluorescence spectrophotometer (e.g., Hitachi F-7000).[10]
-
Excite the sample at its λ_abs and record the emission spectrum. The wavelength of maximum emission intensity is λ_em.
-
To determine the excitation spectrum, set the emission monochromator to λ_em and scan the excitation wavelengths.
-
-
Quantum Yield (Φ_F) Determination:
-
The absolute fluorescence quantum yield can be determined using an integrating sphere system (e.g., Hamamatsu Quantaurus-QY).[10]
-
Alternatively, a relative method can be used. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., 9,10-diphenylanthracene or coumarin 153) with a known quantum yield.[9][14] The following equation is used: Φ_F,sample = Φ_F,std × (I_sample / I_std) × (A_std / A_sample) × (n_sample² / n_std²) where Φ_F is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime (τ) Measurement:
-
Fluorescence lifetimes can be measured using Time-Correlated Single Photon Counting (TCSPC) with a dedicated instrument (e.g., Hamamatsu Quantaurus-Tau).[10]
-
Protocol for Live-Cell Fluorescence Imaging
This protocol details the use of a benzothiazole-based fluorescent probe for imaging specific targets, such as reactive oxygen species (ROS), within living cells.[17]
-
Cell Culture:
-
Probe Preparation and Loading:
-
Prepare a stock solution (1-10 mM) of the benzothiazole probe in DMSO.[17]
-
On the day of the experiment, dilute the stock solution in serum-free medium or PBS to the final working concentration (typically 5-10 µM).[17]
-
Wash the cells once with warm PBS, then add the probe working solution and incubate for 30-45 minutes at 37°C.[17]
-
-
Induction of Analyte (Optional):
-
To detect endogenous analytes, wash the cells twice with warm PBS after probe loading. Add fresh medium containing a stimulus (e.g., PMA to induce H₂O₂) and incubate for the desired time.[17]
-
To detect exogenous analytes, add fresh medium containing the analyte (e.g., H₂O₂) at various concentrations after probe loading.[17]
-
-
Fluorescence Microscopy:
-
After incubation, wash the cells twice with warm PBS to remove excess probe.[17]
-
Add fresh medium or PBS to the cells for imaging.
-
Image the cells using a confocal laser scanning microscope. Use appropriate laser lines for excitation and set detection channels to capture the probe's fluorescence emission.
-
Acquire images and analyze the fluorescence intensity in different cellular compartments or under different treatment conditions.
-
Visualizing Mechanisms and Workflows
Synthesis and Sensing Applications
The versatility of substituted benzothiazoles stems from their accessible synthesis and tunable sensing mechanisms. A common synthetic route involves the condensation of 2-aminothiophenol with various aldehydes or carboxylic acids.[11][19] This modularity allows for the straightforward incorporation of different functional groups to create probes for specific analytes.
A powerful application of these compounds is in "turn-on" fluorescent sensing.[17] For example, probes for hydrogen peroxide (H₂O₂) often incorporate a boronate ester. In its native state, the probe is non-fluorescent. The reaction with H₂O₂ cleaves the boronate group, releasing the highly fluorescent benzothiazole core and causing a significant increase in signal intensity.[17]
The practical application of these probes in biological research follows a structured workflow, from initial cell preparation to the final analysis of microscopic data.
Conclusion
Substituted benzothiazoles represent a cornerstone in the development of advanced fluorescent materials. Their synthetic tractability allows for precise control over their photophysical properties, enabling the rational design of molecules governed by principles such as ICT, ESIPT, and AIE. This has led to a new generation of highly sensitive and selective fluorescent probes for detecting ions, reactive species, and disease-related biomolecules like β-amyloid aggregates.[6][20] The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers aiming to characterize and deploy these powerful chemical tools in drug discovery and biomedical research. Future advancements will likely focus on developing benzothiazole derivatives with near-infrared (NIR) emission for deeper tissue imaging and creating multi-functional probes capable of simultaneous detection and therapeutic action.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. elib.bsu.by [elib.bsu.by]
- 13. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Turkish Journal of Nature and Science » Submission » Synthesis, Characterization and Investigation of Some Photophysical Properties of Novel Benzothiazole Based Pyridine Derivative [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. stemmpress.com [stemmpress.com]
- 19. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 2-(3-Bromophenyl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for 2-(3-Bromophenyl)benzo[d]thiazole (CAS No. 19654-14-9). The information herein is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
Data sourced from supplier safety information.[1]
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is crucial when handling this compound. The following precautionary statements and PPE recommendations are based on the GHS classification and general best practices for handling brominated aromatic compounds.[2][3]
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Ensure that safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3][4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use and dispose of them properly after handling.[3][5][6]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator may be necessary.[3][4]
General Hygiene:
-
Avoid inhalation of dust or vapors.[3]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][7]
-
Wash hands thoroughly after handling and before leaving the laboratory.[3]
-
Remove contaminated clothing promptly and wash it before reuse.[3]
First Aid Measures
In the event of exposure, immediate action is critical. The following first aid measures are recommended:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical advice.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
Storage and Disposal
Proper storage and waste management are essential to prevent accidents and environmental contamination.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][7]
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste.
-
Do not allow the substance to enter drains or waterways.[6]
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting. This workflow is a general guideline and should be adapted to specific experimental protocols.
References
- 1. This compound | 19654-14-9 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.no [fishersci.no]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. leap.epa.ie [leap.epa.ie]
The 2-Arylbenzothiazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-arylbenzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility and potential across a spectrum of therapeutic areas.[1][2][3][4] Its synthetic accessibility and the diverse biological activities of its derivatives have made it a focal point of intensive research in the quest for novel therapeutic agents.[1][3][4][5] This technical guide provides a comprehensive review of the 2-arylbenzothiazole core, detailing its synthesis, biological applications, and the underlying mechanisms of action, with a focus on its anticancer, antimicrobial, and neuroprotective properties.
Synthetic Strategies
The synthetic tractability of the 2-arylbenzothiazole scaffold is a key feature that has fueled its exploration in drug discovery.[1][3][4] A variety of synthetic methodologies have been developed, with the most common approaches involving the condensation of 2-aminothiophenols with aromatic aldehydes or carboxylic acids.[4][6][7]
General Synthesis of 2-Arylbenzothiazoles
A prevalent method for the synthesis of 2-arylbenzothiazoles involves the reaction of 2-aminothiophenol with a substituted benzoic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures.[6]
Experimental Protocol: Synthesis via Condensation with Benzoic Acid [6]
-
Reactant Mixture: Equimolar quantities of 2-aminothiophenol (e.g., 0.04 mol) and a substituted benzoic acid are added to polyphosphoric acid (e.g., 15 g).
-
Reaction Condition: The reaction mixture is heated to 220°C and refluxed for 4 hours.
-
Work-up: The mixture is then cooled and poured into a 10% sodium carbonate solution to precipitate the product.
-
Purification: The resulting precipitate is filtered and recrystallized from a suitable solvent, such as 90% methanol, to yield the purified 2-arylbenzothiazole derivative.
Microwave-assisted synthesis has also gained traction as an efficient and environmentally friendly alternative, often leading to higher yields and shorter reaction times.[4] These methods include solvent-free condensation or catalysis by reagents like iodine or solid supports.[4]
Anticancer Activity
The 2-arylbenzothiazole scaffold has demonstrated significant potential in the development of novel anticancer agents.[6][8][9][10][11] Derivatives of this scaffold have exhibited potent cytotoxic activity against a range of human cancer cell lines, including breast, lung, and colon cancer.[8][10][11]
Some fluorinated 2-arylbenzothiazole derivatives have shown notable anti-tumor activities against breast cancer cell lines such as MDA-MB-468 and MCF-7.[10][11] The presence of hydroxyl substituents on the aryl ring appears to be a key determinant of their cytotoxic efficacy.[10][11] Furthermore, the incorporation of a naphthalimide moiety has been shown to yield compounds with good antitumor activity against HT-29, A549, and MCF-7 cell lines.[10][11]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalimide derivative 66 | HT-29 | 3.72 ± 0.3 | [10][11] |
| A549 | 4.074 ± 0.3 | [10][11] | |
| MCF-7 | 7.91 ± 0.4 | [10][11] | |
| Naphthalimide derivative 67 | HT-29 | 3.47 ± 0.2 | [10][11] |
| A549 | 3.89 ± 0.3 | [10][11] | |
| MCF-7 | 5.08 ± 0.3 | [10][11] | |
| Sulphonamide based BTA 40 | MCF-7 | 34.5 | [10][11] |
| HeLa | 44.15 | [10][11] | |
| MG63 | 36.1 | [10][11] | |
| 2-hydroxybenzylidene semicarbazide 10 | MDA-MB-231, MNK-45, NCI-H226, HT-29, SK-N-SH | 0.24 - 0.92 | [11] |
Experimental Protocol: In Vitro Cytotoxicity Assay
The antiproliferative activity of 2-arylbenzothiazole derivatives is commonly evaluated using in vitro cytotoxicity assays against various human cancer cell lines.[9]
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.
Antimicrobial Activity
2-Arylbenzothiazole derivatives have also demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[7][12][13][14] The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the aryl ring.[12]
A study of sixteen functionalized 2-aryl and 2-pyridinylbenzothiazoles revealed promising activity against S. aureus, M. luteus, P. aeruginosa, S. enterica, E. coli, and C. albicans, with Minimum Inhibitory Concentrations (MICs) ranging from 3.13 to 100 µg/mL.[12] Notably, some of these compounds also exhibited potent antibiofilm activity.[12]
| Pathogen | MIC Range (µg/mL) | Reference |
| Gram-positive bacteria (S. aureus, M. luteus) | 3.13 - 50 | [12] |
| Gram-negative bacteria (P. aeruginosa, S. enterica, E. coli) | 3.13 - 50 | [12] |
| Yeast (C. albicans) | 12.5 - 100 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [12]
The antimicrobial activity of 2-arylbenzothiazole derivatives is typically determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Neuroprotective Applications
The 2-arylbenzothiazole scaffold has also been investigated for its potential in the diagnosis and treatment of neurodegenerative diseases, particularly Alzheimer's disease.[1][2][3][4][15][16][17] Certain derivatives have shown the ability to act as imaging agents for amyloid plaques, a key hallmark of Alzheimer's disease.[1][2][3][4]
More recently, research has focused on developing 2-arylbenzothiazole-based compounds as multi-target-directed ligands (MTDLs) for Alzheimer's disease.[15][16][17] This approach aims to simultaneously modulate multiple pathological pathways involved in the disease. For instance, some derivatives have been designed to inhibit cholinesterases (AChE and BuChE) and monoamine oxidase B (MAO-B), enzymes that play crucial roles in the progression of Alzheimer's disease.[15][16][17]
One promising compound, 3s , demonstrated potent inhibition of the histamine H3 receptor (Ki = 0.036 µM) along with inhibitory activity against AChE (IC50 = 6.7 µM), BuChE (IC50 = 2.35 µM), and MAO-B (IC50 = 1.6 µM).[15][16][17]
| Enzyme | IC50 (µM) of Compound 3s | Reference |
| Acetylcholinesterase (AChE) | 6.7 | [15][16][17] |
| Butyrylcholinesterase (BuChE) | 2.35 | [15][16][17] |
| Monoamine Oxidase B (MAO-B) | 1.6 | [15][16][17] |
Experimental Protocol: Enzyme Inhibition Assays
The inhibitory activity of 2-arylbenzothiazole derivatives against enzymes like AChE, BuChE, and MAO-B is typically evaluated using in vitro enzymatic assays.
-
Enzyme and Substrate Preparation: A solution of the purified enzyme and its specific substrate is prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The product formation is monitored over time using a spectrophotometer or fluorometer.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined from the dose-response curve.
Conclusion
The 2-arylbenzothiazole scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its synthetic accessibility, coupled with the broad range of biological activities exhibited by its derivatives, underscores its importance as a privileged pharmacophore. The ongoing research into its anticancer, antimicrobial, and neuroprotective properties holds significant promise for the development of novel and effective therapeutic agents to address a variety of unmet medical needs. Further exploration of structure-activity relationships and the optimization of lead compounds will undoubtedly pave the way for the clinical translation of 2-arylbenzothiazole-based drugs in the near future.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. 2-Arylbenzothiazole as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Arylbenzothiazole as a Privileged Scaffold in Drug Discovery | Bentham Science [eurekaselect.com]
- 4. 2-Arylbenzothiazole as a Privileged Scaffold in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 5. 2-Arylbenzothiazole as a privileged scaffold in drug discovery. | Semantic Scholar [semanticscholar.org]
- 6. tsijournals.com [tsijournals.com]
- 7. jetir.org [jetir.org]
- 8. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of Benzothiazoles: A Technical Guide for Researchers
December 24, 2025
Abstract
This technical guide provides an in-depth overview of naturally occurring compounds containing the benzothiazole moiety. Benzothiazole, a bicyclic heterocyclic compound, is a structural motif found in a diverse array of natural products from both terrestrial and marine environments.[1] These compounds exhibit a wide range of biological activities, making them of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug development.[2][3] This document details the sources, biosynthesis, and biological activities of key benzothiazole-containing natural products. It includes a summary of quantitative data, detailed experimental methodologies for isolation and characterization, and visual diagrams of relevant biochemical pathways and experimental workflows to serve as a comprehensive resource for scientists and professionals.
Introduction to Naturally Occurring Benzothiazoles
The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive synthetic compounds.[1] However, nature also utilizes this versatile chemical entity in a variety of molecules.[4][5] These natural benzothiazoles range from the relatively simple, such as those found as aroma components in some foods, to complex alkaloids with potent pharmacological properties.[4][6]
The biological activities associated with these compounds are diverse, including roles in bioluminescence, as well as antimicrobial, antiviral, and antitumor activities.[2][7] The study of these natural products provides valuable insights into novel biochemical pathways and can serve as inspiration for the design of new therapeutic agents.[8] This guide will focus on some of the most well-documented examples of naturally occurring benzothiazole-containing compounds.
Firefly Luciferin: The Molecule of Light
One of the most iconic naturally occurring benzothiazoles is firefly luciferin, the substrate for the enzyme luciferase, which is responsible for the bioluminescence observed in fireflies (family Lampyridae) and other beetles.[4]
Natural Source and Quantitative Data
Firefly luciferin is found in the light-producing organs (lanterns) of fireflies. The extraction and quantification of luciferin from its natural source is a challenging process due to its low abundance. A notable early isolation by Bitler and McElroy in 1957 yielded 9 mg of luciferin from approximately 15,000 Japanese fireflies (Luciola cruciata). This provides an approximate measure of the compound's concentration in these organisms.
| Compound | Natural Source | Family | Yield/Concentration | Reference(s) |
| D-Luciferin | Fireflies (Luciola cruciata) | Lampyridae | ~0.6 µg per firefly | [9] |
Biosynthesis of Firefly Luciferin
The complete in vivo synthesis of firefly luciferin is not fully elucidated; however, key steps in the biosynthetic pathway have been identified.[5][7] It is proposed to be synthesized from p-benzoquinone and two molecules of L-cysteine.[5][6] The final step involves the condensation of D-cysteine with 2-cyano-6-hydroxybenzothiazole.[7]
Below is a diagram illustrating the proposed key steps in the biosynthesis of firefly luciferin.
Experimental Protocol: Isolation and Purification of Firefly Luciferin
Disclaimer: This is a generalized protocol and may require optimization.
1. Extraction of Firefly Lanterns:
-
Lyophilized firefly lanterns are ground into a fine powder.
-
The powder is extracted with a suitable organic solvent, such as ethyl acetate, acidified with a dilute acid (e.g., 0.1 M HCl) to protonate the luciferin and facilitate its extraction into the organic phase.[4]
-
The extraction is typically performed at a low temperature to minimize degradation of the target compound.
-
The process is repeated multiple times to ensure complete extraction.
2. Purification:
-
The combined organic extracts are washed with brine and dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield a crude extract.
-
The crude extract is then subjected to chromatographic purification. Column chromatography using silica gel is a common method for separating compounds based on polarity.[1]
-
A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute the compounds from the column.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing luciferin.
-
Further purification can be achieved using high-performance liquid chromatography (HPLC).
Below is a workflow diagram for the generalized isolation and purification of firefly luciferin.
Marine-Derived Benzothiazoles: A Source of Complex Alkaloids
The marine environment is a rich source of structurally diverse and biologically active natural products, including a number of complex alkaloids containing the benzothiazole moiety.[1]
The Dercitin Family of Alkaloids
A prominent family of marine benzothiazole alkaloids is the dercitins, isolated from deep-water marine sponges of the genus Dercitus.[7] Dercitin and its analogues have garnered significant attention due to their potent cytotoxic and antitumor activities.[7]
Natural Source and Quantitative Data
Dercitin was first isolated from a Dercitus species sponge collected in the Bahamas. The yield of dercitin from the wet weight of the sponge has been reported, providing valuable quantitative data for this class of compounds.
| Compound | Natural Source | Family | Yield/Concentration | Reference(s) |
| Dercitin | Dercitus sp. sponge | Demospongiae | 0.69% of wet weight | [4] |
Biosynthesis of Dercitin
The biosynthetic pathway of dercitin and related marine alkaloids is not yet well understood. It is hypothesized that they are derived from amino acid precursors, but the specific enzymatic steps leading to the formation of the complex polycyclic structure containing the benzothiazole ring have not been elucidated.
Experimental Protocol: Isolation and Purification of Dercitin
Detailed, step-by-step protocols for the isolation of dercitin are not extensively published in readily accessible literature. However, a general approach for the isolation of marine alkaloids can be described based on common practices in natural product chemistry.
Disclaimer: This is a generalized protocol and may require optimization.
1. Extraction of Sponge Material:
-
The sponge material (Dercitus sp.) is typically frozen or lyophilized and then homogenized.
-
The homogenized material is extracted with a series of solvents of increasing polarity, for example, starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent like methanol or a mixture of dichloromethane and methanol to extract the alkaloids.
2. Solvent Partitioning:
-
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their solubility and acidity/basicity. An acid-base extraction is often employed to isolate alkaloids.
-
The extract is dissolved in an immiscible solvent system (e.g., ethyl acetate and water), and the pH is adjusted to an acidic level to protonate the basic alkaloids, causing them to move into the aqueous layer.
-
The aqueous layer is then basified, and the alkaloids are back-extracted into an organic solvent.
3. Chromatographic Purification:
-
The enriched alkaloid fraction is purified using chromatographic techniques.
-
Column chromatography over silica gel or alumina is a common first step.[1]
-
Further purification is typically achieved using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase gradient of water and acetonitrile or methanol.
Below is a workflow diagram for the generalized isolation and purification of dercitin.
Other Naturally Occurring Benzothiazoles
Besides the prominent examples of firefly luciferin and the dercitin family, other simpler benzothiazole derivatives have been identified in nature. For instance, benzothiazole itself has been reported as a volatile flavor component in cranberries and tea leaves.[5] Additionally, some microorganisms have been found to produce benzothiazole-containing compounds with antibiotic properties.[10] However, quantitative data and detailed biosynthetic information for these compounds are scarce in the current scientific literature.
Conclusion and Future Perspectives
The natural world offers a fascinating array of benzothiazole-containing compounds with significant biological activities. While some, like firefly luciferin, are well-known, many others, particularly those of marine origin, represent a promising frontier for new drug discovery. Future research in this area should focus on the complete elucidation of the biosynthetic pathways of these complex molecules, which could open up possibilities for their biotechnological production. Furthermore, the development and publication of detailed and standardized isolation protocols are crucial for facilitating further pharmacological and clinical investigations into these potent natural products. The continued exploration of biodiversity, coupled with advancements in analytical and synthetic chemistry, will undoubtedly lead to the discovery of new and valuable benzothiazole-containing compounds from nature's vast chemical library.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. mdpi.com [mdpi.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity and nucleic acid binding properties of dercitin, a new acridine alkaloid isolated from a marine Dercitus species sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. orgsyn.org [orgsyn.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(3-Bromophenyl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(3-Bromophenyl)benzo[d]thiazole, a member of the 2-arylbenzothiazole class of compounds. Substituted 2-arylbenzothiazoles are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4][5] The synthetic accessibility of these compounds makes them attractive targets for medicinal chemistry campaigns.[1][2][3] This protocol details the condensation reaction between 2-aminothiophenol and 3-bromobenzaldehyde, a common and effective method for constructing the benzothiazole core.[6] Various catalytic systems, including green and solvent-free methods, have been developed for this transformation.[7][8][9][10] This application note presents a representative procedure, summarizes key quantitative data, and outlines the experimental workflow.
Introduction
Benzothiazole derivatives are a cornerstone in medicinal chemistry due to their diverse biological activities.[4][5] The 2-arylbenzothiazole moiety, in particular, is a key pharmacophore found in numerous compounds with therapeutic potential.[1][2][3] These compounds have shown promise as anticancer agents, with some exhibiting selective cytotoxicity towards cancer cells.[4] The synthesis of 2-arylbenzothiazoles is most commonly achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde.[6][11] This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final benzothiazole product. A variety of catalysts and reaction conditions have been reported to promote this transformation, offering flexibility in terms of substrate scope and reaction efficiency.[7][12][13]
Experimental Protocol
This protocol describes a general and widely applicable method for the synthesis of this compound from 2-aminothiophenol and 3-bromobenzaldehyde.
Materials:
-
2-Aminothiophenol
-
3-Bromobenzaldehyde
-
Ethanol (or another suitable solvent like DMF or DMSO)[9]
-
Catalyst (e.g., p-toluenesulfonic acid (p-TSA), iodine, or an acid catalyst)[9][13]
-
Oxidizing agent (if required, atmospheric oxygen is often sufficient)[9]
-
Sodium bicarbonate (for workup)
-
Anhydrous sodium sulfate (for drying)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
-
Melting point apparatus
-
Spectroscopic instrumentation (NMR, IR, Mass Spectrometry)
Procedure:
-
To a solution of 3-bromobenzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 2-aminothiophenol (1.1 mmol).
-
Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (0.1 mmol).
-
The reaction mixture is then stirred at reflux for a specified time (typically 2-12 hours), with the progress of the reaction monitored by TLC.[11]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is evaporated to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
The pure fractions are collected and the solvent is evaporated to give this compound as a solid.
-
The final product is characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[14]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈BrNS | [15][16] |
| Molecular Weight | 290.18 g/mol | [15] |
| Appearance | Solid | |
| Melting Point | 134 °C | |
| Boiling Point | 398 °C at 760 mmHg |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired for the synthesized compound and compared with literature values for confirmation of structure.
Reaction Workflow and Mechanism
The synthesis of this compound proceeds through a well-established reaction pathway. The key steps involve the initial condensation of the amine and aldehyde to form a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzothiazole.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway and Biological Relevance
While a specific signaling pathway for this compound is not detailed, the 2-arylbenzothiazole scaffold is known to interact with various biological targets. For instance, certain derivatives have been investigated as inhibitors of enzymes like protein kinases and topoisomerases, which are crucial in cancer cell proliferation. The diagram below illustrates a generalized mechanism of action for a hypothetical 2-arylbenzothiazole derivative as an enzyme inhibitor.
Caption: Generalized signaling pathway inhibition by a 2-arylbenzothiazole derivative.
Conclusion
The synthesis of this compound from 2-aminothiophenol and 3-bromobenzaldehyde is a robust and well-documented transformation. The protocol provided herein offers a reliable method for obtaining this valuable compound for further research and development in medicinal chemistry. The versatility of the 2-arylbenzothiazole scaffold continues to make it a focal point for the discovery of new therapeutic agents.
References
- 1. 2-Arylbenzothiazole as a Privileged Scaffold in Drug Discovery | Bentham Science [eurekaselect.com]
- 2. 2-Arylbenzothiazole as a privileged scaffold in drug discovery. | Semantic Scholar [semanticscholar.org]
- 3. 2-Arylbenzothiazole as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Semantic Scholar [semanticscholar.org]
- 9. Benzothiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. molcore.com [molcore.com]
- 16. This compound | 19654-14-9 [amp.chemicalbook.com]
Application Notes and Protocols for the Suzuki Coupling Reaction in 2-Arylbenzothiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-arylbenzothiazole scaffold is a privileged structure in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these compounds, offering a direct and efficient route to form the C-C bond between the benzothiazole core and an aryl group. This protocol provides detailed methodologies and application notes for the synthesis of 2-arylbenzothiazoles via the palladium-catalyzed Suzuki coupling of 2-halobenzothiazoles with arylboronic acids.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. In the context of 2-arylbenzothiazole synthesis, a 2-halobenzothiazole (typically a bromo- or chloro- derivative) is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the 2-halobenzothiazole, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the 2-arylbenzothiazole product and regenerate the palladium(0) catalyst.
Core Requirements: Data Presentation
The following tables summarize representative yields for the Suzuki coupling synthesis of various 2-arylbenzothiazole derivatives.
Table 1: Suzuki Coupling of 2-Amino-6-bromobenzothiazole with Various Arylboronic Acids [1][2]
| Entry | Arylboronic Acid/Ester | Product | Yield (%) |
| 1 | p-Tolylboronic acid | 6-(p-Tolyl)benzo[d]thiazol-2-amine | 75 |
| 2 | 4-Chlorophenylboronic acid | 6-(4-Chlorophenyl)benzo[d]thiazol-2-amine | 72 |
| 3 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine | 64 |
| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 6-(3,5-Bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-amine | 80 |
| 5 | Phenylboronic acid | 6-Phenylbenzo[d]thiazol-2-amine | 78 |
Table 2: Suzuki Coupling of 2-(4-Bromophenyl)benzo[d]thiazole with Various Arylboronic Acids [3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 3-Methylphenylboronic acid | 2-(3'-Methyl-[1,1'-biphenyl]-4-yl)benzo[d]thiazole | 95 |
| 2 | Phenylboronic acid | 2-([1,1'-Biphenyl]-4-yl)benzo[d]thiazole | 92 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)benzo[d]thiazole | 90 |
| 4 | 4-Chlorophenylboronic acid | 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)benzo[d]thiazole | 85 |
| 5 | Thiophen-2-ylboronic acid | 2-(4-(Thiophen-2-yl)phenyl)benzo[d]thiazole | 80 |
Experimental Protocols
General Protocol for the Suzuki Coupling Synthesis of 2-Arylbenzothiazoles
This protocol provides a general method for the Suzuki coupling of a 2-halobenzothiazole with an arylboronic acid. Researchers should optimize conditions for their specific substrates.
Materials:
-
2-Halobenzothiazole (e.g., 2-bromobenzothiazole or 2-chlorobenzothiazole) (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0 - 3.0 equiv)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert gas supply (Nitrogen or Argon)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-halobenzothiazole (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to establish an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the flask via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-arylbenzothiazole.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Specific Protocol: Synthesis of 6-(p-Tolyl)benzo[d]thiazol-2-amine[1]
Materials:
-
2-Amino-6-bromobenzothiazole (2.183 mmol, 1.0 equiv)
-
p-Tolylboronic acid (2.401 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.109 mmol, 0.05 equiv)
-
K₃PO₄ (4.366 mmol, 2.0 equiv)
-
Toluene (12 mL)
-
Water (3 mL)
Procedure:
-
To a round-bottom flask, add 2-amino-6-bromobenzothiazole, Pd(PPh₃)₄, and p-tolylboronic acid.
-
Purge the flask with nitrogen gas for 15 minutes.
-
Add degassed toluene and a solution of K₃PO₄ in degassed water.
-
Heat the reaction mixture at 95 °C for 31 hours under a nitrogen atmosphere.
-
After cooling to room temperature, add water and extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield 6-(p-tolyl)benzo[d]thiazol-2-amine.
Mandatory Visualization
Caption: Catalytic cycle for the Suzuki coupling synthesis of 2-arylbenzothiazoles.
Caption: Experimental workflow for 2-arylbenzothiazole synthesis via Suzuki coupling.
References
Application Note: Spectroscopic Characterization of 2-(3-Bromophenyl)benzo[d]thiazole using ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the structural characterization of the heterocyclic compound 2-(3-Bromophenyl)benzo[d]thiazole using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. Benzothiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. Accurate structural elucidation is paramount for understanding structure-activity relationships and for quality control in synthesis. This document provides a representative protocol for NMR analysis and presents a summary of the expected spectral data.
Introduction
2-Arylbenzothiazoles are a class of compounds recognized for a wide range of pharmacological activities, including but not limited to antimicrobial, anticancer, and anticonvulsant properties. The substitution pattern on the 2-phenyl ring significantly influences the biological efficacy and physical properties of these molecules. The title compound, this compound, incorporates a bromine atom on the phenyl ring, which can serve as a handle for further chemical modification, such as cross-coupling reactions, making it a valuable intermediate in medicinal chemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures of organic compounds. ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR offers insights into the carbon framework. This application note serves as a guide for the characterization of this compound, providing a detailed experimental protocol and a summary of its characteristic NMR spectral data.
Experimental Protocols
A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound is provided below.
1. Sample Preparation
-
Analyte: this compound (solid).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual proton peak at δ ~7.26 ppm, which can serve as an internal reference.
-
Procedure:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently agitate the vial to ensure the complete dissolution of the compound.
-
Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Parameters (Typical):
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
-
-
¹³C NMR Parameters (Typical):
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is set to δ 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is referenced to δ 77.16 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule.
Results and Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data is representative and serves to illustrate the expected spectral features for this class of compound.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.25 | t | ~1.8 | 1H | H-2' |
| ~8.10 | d | ~8.1 | 1H | H-4 |
| ~8.05 | ddd | ~7.8, 1.8, 1.1 | 1H | H-6' |
| ~7.90 | d | ~7.9 | 1H | H-7 |
| ~7.65 | ddd | ~8.0, 7.8, 1.1 | 1H | H-4' |
| ~7.50 | ddd | ~8.2, 7.2, 1.2 | 1H | H-5 |
| ~7.40 | t | ~7.8 | 1H | H-5' |
| ~7.35 | ddd | ~8.1, 7.2, 1.1 | 1H | H-6 |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~166.5 | C-2 |
| ~153.8 | C-7a |
| ~135.2 | C-3a |
| ~134.0 | C-1' |
| ~133.5 | C-6' |
| ~130.5 | C-4' |
| ~130.3 | C-5' |
| ~129.0 | C-2' |
| ~126.5 | C-5 |
| ~125.4 | C-6 |
| ~123.2 | C-3' |
| ~123.0 | C-4 |
| ~121.6 | C-7 |
Workflow Diagram
The following diagram illustrates the general workflow for the characterization of this compound using NMR spectroscopy.
Caption: Experimental workflow for the NMR characterization of this compound.
Conclusion
This application note provides a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy. The detailed experimental protocol and representative spectral data tables are valuable resources for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The unambiguous structural confirmation afforded by NMR is a critical step in the synthesis and evaluation of novel benzothiazole derivatives.
Application Notes and Protocols for Anticancer Research Using 2-(3-Bromophenyl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-(3-Bromophenyl)benzo[d]thiazole and its derivatives in anticancer research. This document includes a summary of relevant quantitative data from closely related compounds, detailed experimental protocols for key assays, and visualizations of pertinent signaling pathways and experimental workflows.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer effects. The 2-arylbenzothiazole scaffold, in particular, has been a focus of extensive research due to its ability to induce apoptosis and inhibit key signaling pathways in cancer cells. The introduction of a bromine atom at the 3-position of the phenyl ring, as in this compound, is a strategic modification aimed at enhancing the compound's anticancer efficacy. This document outlines the application of this compound and its analogs in anticancer research, providing researchers with the necessary information to design and execute relevant experiments.
Data Presentation: In Vitro Cytotoxicity
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one | MCF-7 | 31.5 ± 1.91[1] | Staurosporine | 6.77 ± 0.41[1] |
| 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one | HepG2 | 51.7 ± 3.13[1] | Staurosporine | 8.4 ± 0.51[1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for PI3K/Akt Signaling Pathway
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Densitometric analysis of the bands can be performed to quantify the changes in protein expression and phosphorylation.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro anticancer screening of this compound.
References
Synthesis of 2-Substituted Benzothiazoles: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-substituted benzothiazoles, a core scaffold in many pharmacologically active compounds. The methodologies outlined are based on established and efficient chemical transformations, emphasizing green chemistry principles where applicable.
Introduction
Benzothiazole and its derivatives are prominent heterocyclic compounds widely recognized for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The substituent at the 2-position of the benzothiazole ring plays a crucial role in modulating its pharmacological profile, making the development of efficient synthetic protocols for 2-substituted benzothiazoles a key area of research in medicinal chemistry and drug development.
The most prevalent and versatile method for constructing the 2-substituted benzothiazole core involves the condensation of 2-aminothiophenol with a variety of electrophilic partners, such as aldehydes, carboxylic acids, and their derivatives.[1][2][3] This approach allows for the introduction of a wide range of substituents at the 2-position, facilitating the generation of diverse chemical libraries for biological screening.
Synthetic Protocols
This section details two common and reliable protocols for the synthesis of 2-substituted benzothiazoles, utilizing either aldehydes or carboxylic acids as the source of the 2-substituent.
Protocol 1: Condensation of 2-Aminothiophenol with Aldehydes
This protocol describes the synthesis of 2-aryl- and 2-alkylbenzothiazoles via the condensation of 2-aminothiophenol with various aldehydes. This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final product.[4] Various catalytic systems can be employed to promote this transformation, including environmentally benign options.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminothiophenol (1.0 mmol) and the desired aldehyde (1.0 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or a methanol-water mixture.[3][5] Introduce the chosen catalyst. Several options are available, including:
-
Reaction Conditions: Stir the reaction mixture under the conditions specified for the chosen catalyst (e.g., room temperature for 1 hour for NH₄Cl, or reflux for 1 hour for DMSO).[3]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data Summary:
| Catalyst System | Solvent | Temperature (°C) | Time | Yield Range (%) | Reference |
| NH₄Cl | Methanol/Water | Room Temp. | 1 h | High | [3] |
| H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94 | [2][3] |
| DMSO (Catalyst-Free) | DMSO | Reflux | 1 h | Good to Excellent | [3][6] |
| Zn(OAc)₂·2H₂O (5 mol%) | Solvent-Free | 80 | 30-60 min | 67-96 | [5] |
| Molecular Iodine | Solvent-Free | N/A | 20-25 min | 54-98 | [5] |
Protocol 2: Condensation of 2-Aminothiophenol with Carboxylic Acids
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-aminothiophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Catalyst/Dehydrating Agent: Add a suitable catalyst or dehydrating agent. Common choices include:
-
Reaction Conditions:
-
For the heterogeneous catalyst, stir the mixture at the appropriate temperature as determined by the specific procedure.
-
For microwave synthesis, subject the mixture to microwave irradiation for 3-4 minutes.[3]
-
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool. If a solid is present, it can be filtered and washed. Alternatively, the reaction mixture can be partitioned between an organic solvent and water. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
Quantitative Data Summary:
| Catalyst/Condition | Solvent | Temperature (°C) | Time | Yield Range (%) | Reference |
| Methanesulfonic acid/Silica gel | N/A | N/A | N/A | High | [3] |
| P₄S₁₀ / Microwave | Solvent-Free | Microwave | 3-4 min | High | [3] |
| Molecular Iodine | Solvent-Free | N/A | 10 min | Good | [8] |
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol.
Caption: General workflow for the synthesis of 2-substituted benzothiazoles.
Conclusion
The protocols described in this application note offer reliable and adaptable methods for the synthesis of a wide array of 2-substituted benzothiazoles. By selecting the appropriate starting materials and reaction conditions, researchers can efficiently generate diverse libraries of these valuable heterocyclic compounds for further investigation in drug discovery and materials science. The move towards greener and more efficient catalytic systems continues to be a significant trend in this field.
References
- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.in [pharmacyjournal.in]
Application Notes and Protocols for the Condensation of 2-Aminothiophenol with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The condensation of 2-aminothiophenol with aldehydes is a fundamental and widely utilized reaction in organic synthesis, leading to the formation of 2-substituted benzothiazoles. Benzothiazole and its derivatives are a significant class of heterocyclic compounds that are prevalent in many natural products and synthetic molecules of pharmaceutical importance.[1] The benzothiazole scaffold is a key pharmacophore in numerous clinically approved and investigational drugs, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[2][3][4] This versatile scaffold serves as a crucial building block in drug discovery and development.[3]
These application notes provide detailed experimental procedures for the synthesis of 2-substituted benzothiazoles, offering a range of methodologies from conventional heating to microwave-assisted and solvent-free conditions. The protocols are designed to be adaptable for various aldehydes, enabling the synthesis of a diverse library of benzothiazole derivatives for further investigation.
General Reaction Mechanism
The condensation reaction between 2-aminothiophenol and an aldehyde to form a 2-substituted benzothiazole generally proceeds through a three-step mechanism:
-
Imine Formation: The amino group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.[5]
-
Cyclization: An intramolecular nucleophilic attack by the thiol group onto the imine carbon leads to the formation of a benzothiazolidine intermediate.[5]
-
Oxidation: The benzothiazolidine intermediate is then oxidized to the final 2-substituted benzothiazole product. This oxidation can be achieved using various oxidizing agents or often occurs in the presence of atmospheric oxygen.[5]
A general schematic of the reaction mechanism is depicted below:
Caption: General reaction mechanism for the formation of 2-substituted benzothiazoles.
Experimental Protocols
A variety of methods have been developed for the synthesis of 2-substituted benzothiazoles, each with its own advantages in terms of reaction time, yield, and environmental impact. Below are detailed protocols for several common and efficient methods.
Protocol 1: Conventional Synthesis using a Catalyst in Solvent
This protocol describes a general procedure for the condensation of 2-aminothiophenol with aldehydes using a catalyst under conventional heating.
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde
-
Catalyst (e.g., H₂O₂/HCl[6], VOSO₄[6], sulfated tungstate[7])
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aldehyde (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol).
-
Add a catalytic amount of the chosen catalyst (e.g., 5 mol% of VOSO₄).[6]
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the specific catalyst and substrates used. Monitor the progress of the reaction by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate workup procedure, which may include quenching the reaction, extracting the product with an organic solvent, washing with brine, and drying over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted benzothiazole.[6]
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times and under solvent-free conditions.[6][9]
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde
-
Microwave-safe reaction vessel
-
Microwave reactor
-
Mortar and pestle (for solid reactants)
-
TLC plate
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminothiophenol (1.0 mmol) and the desired aldehyde (1.0 mmol).
-
Add a catalytic amount of the chosen catalyst (e.g., 10 mol% of L-proline).[9]
-
If the reactants are solid, gently grind them together in a mortar and pestle before transferring to the reaction vessel.[5]
-
Place the vessel in the microwave reactor and irradiate at a specified power and temperature for a short duration (typically 2-15 minutes).[6] Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product directly by column chromatography or perform a workup followed by recrystallization.
Protocol 3: Ultrasound-Assisted Synthesis
Ultrasound irradiation provides another energy-efficient method for promoting the condensation reaction, often at room temperature.[7]
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde
-
Catalyst (e.g., Sulfated tungstate[7])
-
Reaction vessel (e.g., Erlenmeyer flask)
-
Ultrasonic bath
-
Magnetic stirrer
-
TLC plate
Procedure:
-
In a reaction vessel, mix 2-aminothiophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and a catalytic amount of sulfated tungstate.[7]
-
Place the vessel in an ultrasonic bath and irradiate the mixture at room temperature.
-
Stir the reaction mixture during sonication if possible. Monitor the reaction by TLC.
-
Once the reaction is complete, work up the mixture as described in Protocol 1.
-
Purify the product using standard techniques.
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes the reaction conditions and outcomes for the synthesis of various 2-substituted benzothiazoles using different catalytic systems and energy sources. This allows for a direct comparison of the efficiency of each method.
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | H₂O₂/HCl (excess) | Ethanol | Room Temperature | 45-60 min | 85-94 | [6] |
| 2 | 4-Chlorobenzaldehyde | VOSO₄ (5) | Ethanol | Room Temperature | 40-50 min | 87-92 | [6] |
| 3 | 4-Nitrobenzaldehyde | Phosphonium acidic IL (7) | Neat | 120 °C | 25-90 min | 75-92 | [6] |
| 4 | Benzaldehyde | TiO₂ NPs / H₂O₂ | Neat | Daylight | 5-27 min | 90-97 | [6] |
| 5 | Various Aromatic Aldehydes | Ag₂O | Neat/Ethanol | Microwave Irradiation (80 °C) | 4-8 min | 92-98 | [6] |
| 6 | Various Aromatic Aldehydes | Ammonium nickel sulfate | Neat | Ultrasound | 85-115 min | 83-91 | [6] |
| 7 | Various Aromatic Aldehydes | [PhI(OH)OTs] (Koser's reagent) | 1,4-Dioxane | Room Temperature, O₂ atmosphere | 15 min | 80-90 | [8] |
| 8 | Various Aromatic/Aliphatic Aldehydes | Sulfated tungstate | Solvent-free | Ultrasound, Room Temperature | - | 90-98 | [7] |
| 9 | Various Aromatic Aldehydes | SnP₂O₇ | Neat | - | 8-35 min | 87-95 | [10] |
| 10 | Aryl Aldehydes | L-proline | Solvent-free | Microwave Irradiation | - | - | [9] |
| 11 | Benzaldehyde | Alkyl carbonic acid | CO₂-alcohol system | Mild conditions | - | - | [11] |
| 12 | Various Aldehydes | Iodine (50) | DMF | 100 °C | - | up to 78 | [12] |
Note: '-' indicates that the specific value was not provided in the cited source.
Experimental Workflow and Logic
The general workflow for the synthesis and characterization of 2-substituted benzothiazoles is outlined below. This diagram illustrates the logical progression from starting materials to the final, purified product.
Caption: A generalized workflow for the synthesis of 2-substituted benzothiazoles.
Applications in Drug Development
Benzothiazole derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[1][13] They have been investigated and developed as therapeutic agents for various diseases.
-
Anticancer Agents: Many benzothiazole-containing compounds have demonstrated potent antitumor activity against a variety of human cancer cell lines, including breast, lung, colon, and kidney cancers.[4]
-
Antimicrobial and Antifungal Agents: The benzothiazole nucleus is present in compounds showing significant activity against various bacteria and fungi.[1]
-
Anti-inflammatory and Analgesic Agents: Certain derivatives have shown promise as anti-inflammatory and pain-relieving drugs.[1]
-
Neuroprotective Agents: Some benzothiazoles, like Riluzole, are used in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[2]
-
Diagnostic Agents: Radiolabeled benzothiazole derivatives are utilized as imaging agents for detecting β-amyloid plaques in Alzheimer's disease.[13]
The synthetic protocols described herein provide a robust foundation for the generation of novel benzothiazole libraries, which can be screened for various biological activities, ultimately contributing to the discovery and development of new therapeutic agents.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. mdpi.com [mdpi.com]
- 3. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]
- 13. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(3-Bromophenyl)benzo[d]thiazole in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(3-Bromophenyl)benzo[d]thiazole as a key synthetic intermediate in the development of materials for organic electronics. Detailed protocols for its synthesis and subsequent derivatization are provided, along with data on the performance of materials incorporating this moiety.
Introduction
This compound is a versatile building block in the synthesis of advanced materials for organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). The benzothiazole core is an electron-deficient aromatic system that, when incorporated into larger conjugated molecules, can significantly influence their electronic and photophysical properties. The presence of a bromine atom at the 3-position of the phenyl ring provides a reactive site for facile modification through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. This allows for the straightforward synthesis of a wide range of donor-acceptor and other complex molecular architectures with tailored properties for specific applications in organic electronics.
Application Notes
The primary application of this compound in organic electronics is as a synthetic intermediate for creating more complex, functional molecules. Its utility stems from the ability to introduce the electron-accepting benzothiazole-phenyl unit into a conjugated system and to further functionalize the molecule via the bromo-substituent.
Use in OLED Materials
In the design of OLEDs, materials with high thermal stability, excellent charge carrier mobility, and tunable emission colors are essential. By using this compound as a precursor, researchers can synthesize bipolar host materials and fluorescent emitters. For example, coupling with carbazole-based boronic acids or stannanes can yield materials with excellent hole-transporting (from the carbazole) and electron-transporting (from the benzothiazole) properties. This bipolar nature is crucial for achieving balanced charge injection and recombination within the emissive layer of an OLED, leading to higher efficiency and longer device lifetime.
Use in Organic Solar Cell Materials
In the field of organic photovoltaics, the development of donor and acceptor materials with appropriate energy levels and broad absorption spectra is critical for high power conversion efficiencies. This compound can be used to construct both donor and acceptor materials. For instance, Stille coupling reactions can be employed to polymerize this unit with electron-donating monomers to create donor-acceptor copolymers for use in the active layer of bulk heterojunction solar cells. The electron-deficient nature of the benzothiazole moiety helps to lower the HOMO energy level of the resulting polymer, which can lead to a higher open-circuit voltage (Voc) in the solar cell device.
Quantitative Data Presentation
As this compound is primarily a synthetic intermediate, comprehensive photophysical and device performance data for the compound itself are not extensively reported. Instead, the following tables summarize the properties of representative final materials synthesized from 2-(aryl)benzo[d]thiazole precursors, illustrating the impact of the benzothiazole moiety on the final material's performance in organic electronic devices.
Table 1: Photophysical Properties of Benzothiazole-Carbazole Derivatives for OLEDs
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
| 3-benzothiazole-9-ethyl-carbazole (BEC) | 345 | 410 | 68 |
| 3,6-di-benzothiazole-9-ethyl-carbazole (DBEC) | 360 | 435 | 55 |
Data is illustrative for carbazole-benzothiazole systems and highlights the photophysical properties achievable through derivatization.[1]
Table 2: Device Performance of OLEDs Incorporating Benzothiazole-Based Emitters
| Emitter | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |
| TBAN (Triphenylamine-Benzothiadiazole) | 74,820 | 12.1 | 5.7 |
| CF3Cz–2CzPym (Carbazole-Pyridine) | - | 64.6 | 18.5 |
Note: These are examples of high-performance devices using benzothiazole or benzothiadiazole derivatives as emitters or hosts, demonstrating the potential of this class of materials.[2]
Table 3: Photovoltaic Performance of a Polymer Donor Incorporating a Thiazolyl-Substituted Benzodithiophene Moiety
| Polymer | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (%) |
| PBDT-oTz | 0.88 | 17.56 | 73.1 | 15.02 |
This table showcases the performance of a high-efficiency polymer solar cell where thiazole units, structurally related to benzothiazoles, are used to tune the properties of the donor polymer.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the widely used condensation reaction between an aminothiophenol and an aldehyde.
Materials:
-
2-Aminothiophenol
-
3-Bromobenzaldehyde
-
Hydrogen peroxide (30% solution)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 3-bromobenzaldehyde (10 mmol) in ethanol (50 mL).
-
To this solution, add 2-aminothiophenol (10 mmol).
-
Slowly add a mixture of 30% hydrogen peroxide (60 mmol) and concentrated hydrochloric acid (30 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (200 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Protocol 2: Suzuki-Miyaura Cross-Coupling for OLED Material Synthesis
This protocol describes a general procedure for coupling this compound with a carbazole-based boronic acid to synthesize a potential OLED host material.
Materials:
-
This compound
-
9-Phenyl-9H-carbazole-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a Schlenk flask, add this compound (1 mmol), 9-phenyl-9H-carbazole-3-boronic acid (1.2 mmol), potassium carbonate (3 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).
-
Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 24 hours.
-
After cooling to room temperature, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtration, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired carbazole-benzothiazole derivative.
Mandatory Visualizations
Caption: Synthesis of this compound.
Caption: Suzuki coupling for OLED material synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(3-Bromophenyl)benzo[d]thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(3-Bromophenyl)benzo[d]thiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction yield is consistently low, or I'm not obtaining any of the desired product. What are the likely causes and how can I address them?
Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the quality of starting materials, reaction conditions, and the efficiency of the cyclization and oxidation steps.
-
Poor Quality of Starting Materials: 2-Aminothiophenol is susceptible to oxidation. Ensure it is fresh or purified before use. The purity of 3-bromobenzaldehyde and the solvent is also critical.
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature significantly impacts the reaction outcome. Refer to the data summary tables below for a comparison of different catalytic systems and their reported yields for similar 2-arylbenzothiazoles.
-
Inefficient Cyclization and Oxidation: The reaction proceeds through a benzothiazoline intermediate, which is then oxidized to the final benzothiazole product. If the oxidation step is not efficient, the reaction can stall, leading to a low yield of the desired product.[1]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Formation of Side Products/Impurities
Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?
Answer: The primary side product in this synthesis is often the unoxidized 2-(3-bromophenyl)benzothiazoline intermediate. Over-oxidation or side reactions involving the bromo-substituent are also possible, though less commonly reported for this specific reaction.
-
Incomplete Oxidation: The most common impurity is the benzothiazoline intermediate. To address this, ensure an adequate amount of oxidant is used and that the reaction is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Side Reactions: In some cases, particularly with prolonged reaction times or high temperatures, byproducts from the self-condensation of 2-aminothiophenol or degradation of the aldehyde can occur. Using optimized reaction times and temperatures can mitigate these issues.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product. What are the recommended purification methods?
Answer: this compound is a solid at room temperature and can be purified by either recrystallization or column chromatography.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.[2][3] A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is a commonly used solvent for recrystallizing benzothiazole derivatives.[1]
-
Column Chromatography: If recrystallization is ineffective or if there are multiple impurities with similar solubility, silica gel column chromatography is a reliable alternative. A common eluent system is a mixture of ethyl acetate and hexanes.[4]
Purification Workflow
Caption: Decision workflow for the purification of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used method is the condensation of 2-aminothiophenol with 3-bromobenzaldehyde.[5] This reaction is typically carried out in a suitable solvent and often employs a catalyst to improve the rate and yield. Various oxidants can be used to convert the intermediate benzothiazoline to the final benzothiazole.
Q2: What are the key reaction parameters to control for optimizing the yield?
A2: The key parameters to optimize are:
-
Catalyst: A range of catalysts, including acid catalysts (e.g., HCl), metal catalysts, and even biocatalysts, have been shown to be effective for the synthesis of 2-arylbenzothiazoles.
-
Solvent: The choice of solvent can influence reaction rate and ease of product isolation. Ethanol, DMSO, and solvent-free conditions have been reported to be effective.[6][7]
-
Temperature: While some methods work at room temperature, others may require heating or microwave irradiation to proceed efficiently.[8][9]
-
Oxidant: The choice of oxidant is crucial for the final step. Options include hydrogen peroxide, DDQ, or even atmospheric oxygen in some systems.[1][6][10]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Q4: Are there any specific safety precautions I should take?
A4: Yes. 2-Aminothiophenol has a strong, unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood. 3-Bromobenzaldehyde is an irritant. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), should be followed.
Data Presentation: Comparison of Catalytic Systems for 2-Arylbenzothiazole Synthesis
While specific comparative data for the synthesis of this compound is limited in the literature, the following table summarizes the performance of various catalytic systems for the synthesis of other 2-arylbenzothiazoles, which can serve as a guide for optimizing your reaction.
| Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp. | 1 | 85-94 | [6] |
| Ceric Ammonium Nitrate (CAN)/H₂O₂ | Solvent-free | 50 | 0.25-0.5 | 92-98 | [11] |
| L-Proline (Microwave) | Solvent-free | - | 0.1-0.2 | 85-96 | [9] |
| Air/DMSO | DMSO | 120 | 2-12 | 75-95 | [7] |
| DDQ | Dichloromethane | Room Temp. | 0.5-1 | 88-95 | [10] |
| Na₂S (Microwave) | Water | - | 0.1-0.2 | 85-96 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound using H₂O₂/HCl
This protocol is adapted from a general method for the synthesis of 2-arylbenzothiazoles.[6]
Materials:
-
2-Aminothiophenol
-
3-Bromobenzaldehyde
-
Ethanol
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and 3-bromobenzaldehyde (1.0 mmol) in ethanol.
-
To this stirred solution at room temperature, add 30% hydrogen peroxide (approximately 6.0 mmol).
-
Slowly add concentrated hydrochloric acid (approximately 3.0 mmol) dropwise to the reaction mixture.
-
Continue stirring the mixture at room temperature and monitor the reaction progress using TLC. The reaction is typically complete within 45-60 minutes.
-
Once the starting materials are consumed, pour the reaction mixture into a beaker containing ice-cold water.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Hexanes
-
TLC plates
Procedure:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 10. Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis [organic-chemistry.org]
- 11. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
Purification of crude 2-(3-Bromophenyl)benzo[D]thiazole by column chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of crude 2-(3-Bromophenyl)benzo[d]thiazole by column chromatography.
Experimental Protocols
A representative protocol for the purification of this compound is detailed below. This protocol is based on established methods for the purification of related 2-arylbenzothiazole derivatives.
Protocol: Silica Gel Column Chromatography
-
Mobile Phase (Eluent) Selection:
-
Begin by determining an appropriate solvent system using Thin-Layer Chromatography (TLC). A common starting point for 2-arylbenzothiazoles is a mixture of n-hexane and ethyl acetate.
-
Test various ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product. This Rf value typically provides good separation from both less polar and more polar impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh or 230-400 mesh for flash chromatography) in the initial, least polar eluent mixture.
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed without air bubbles. A layer of sand can be added to the top of the silica bed to prevent disturbance upon solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent itself.
-
For improved separation, consider "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the least polar solvent system determined by TLC analysis.
-
Collect fractions and monitor their composition using TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound and any more polar impurities.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Data Presentation
The following tables provide typical parameters for the column chromatography of 2-arylbenzothiazole derivatives. These values can be used as a starting point for the purification of this compound.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard for neutral to moderately polar compounds. |
| Mobile Phase | n-Hexane / Ethyl Acetate | A versatile and common eluent system. |
| Gradient | Isocratic or Step-Gradient | Start with a low polarity and increase if necessary. |
| Target Rf | 0.2 - 0.3 | Provides a good balance between separation and elution time. |
| Compound Type | Example Eluent System (v/v) | Reference |
| 2-Arylbenzothiazoles | Ethyl acetate / n-hexane | |
| Halogenated Aromatics | 30% Ethyl acetate / hexanes | |
| 2-(chloromethyl)-benzo[d]thiazole | Ethyl acetate / n-hexane |
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by column chromatography.
Troubleshooting and FAQs
Question: My product is eluting with impurities, despite a good separation on TLC. What can I do?
Answer: This is a common issue that can arise from several factors:
-
Co-elution: An impurity may have a very similar Rf to your product in the chosen solvent system.
-
Solution: Try a different eluent system. For example, if you are using hexane/ethyl acetate, consider switching to a system with a different polarity profile, such as dichloromethane/methanol or toluene/ethyl acetate.
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.
-
Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.
-
-
Improper Column Packing: Channels or cracks in the silica bed can lead to uneven flow and poor separation.
-
Solution: Ensure the silica gel is packed uniformly. Preparing a good slurry and carefully pouring it into the column can help prevent these issues.
-
Question: The yield of my purified product is very low. What are the possible reasons?
Answer: Low recovery can be attributed to several factors:
-
Compound Instability: Some compounds can degrade on silica gel, which is slightly acidic.
-
Solution: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (0.1-1%). Alternatively, consider using a different stationary phase such as neutral alumina.
-
-
Product Streaking/Tailing: If your compound interacts strongly with the silica gel, it can lead to broad elution bands and loss of material in many fractions.
-
Solution: Adding a small amount of a more polar solvent to your eluent can sometimes improve peak shape. For basic compounds, adding a small amount of triethylamine to the eluent can be beneficial.
-
-
Incomplete Elution: Your product may still be on the column.
-
Solution: After it appears your product has eluted, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to see if any remaining product elutes.
-
Question: My purified compound is colored, but it should be colorless. How can I remove the color?
Answer: Colored impurities are often highly polar or are a result of oxidation.
-
Solution 1: Activated Charcoal: Dissolve the colored product in a suitable solvent and add a small amount of activated charcoal. Stir for a short period, then filter the solution through celite to remove the charcoal. Be aware that this can sometimes lead to a loss of product.
-
Solution 2: Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a very effective method for removing colored impurities.
Caption: Troubleshooting logic for common column chromatography issues.
Technical Support Center: Synthesis of 2-Arylbenzothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-arylbenzothiazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize a 2-arylbenzothiazole has a low yield. What are the potential causes and how can I improve it?
A1: Low yields in 2-arylbenzothiazole synthesis can stem from several factors. A primary cause is the inefficient cyclization and oxidation of the benzothiazoline intermediate.[1] If the oxidation step is not complete, the reaction can stall, leaving the dihydro-benzothiazole as a major byproduct.[2] Another significant issue is the oxidation of the starting material, 2-aminothiophenol, to its disulfide, which may not efficiently convert to the desired product.
Troubleshooting Steps:
-
Optimize the Oxidant: Ensure the correct stoichiometry of the oxidizing agent is used. Common oxidants include hydrogen peroxide, air, oxygen, and DDQ.[1][3][4] The choice of oxidant can significantly impact the reaction's success.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and confirm the consumption of starting materials.[1]
-
Catalyst Selection: The use of a suitable catalyst can significantly improve yields. A variety of catalysts have been reported, including acid catalysts, metal catalysts, and nanoparticles.[5] For instance, a catalyst system of ceric ammonium nitrate (CAN) and hydrogen peroxide (H2O2) has been shown to produce excellent yields.[6]
-
Solvent Choice: The reaction solvent can influence the reaction rate and byproduct formation. Solvents like ethanol, DMSO, and even solvent-free conditions have been successfully employed.[1][3]
Q2: I have an unexpected byproduct in my reaction. What are the common byproducts and how can I identify and minimize them?
A2: Several byproducts can form during the synthesis of 2-arylbenzothiazoles, depending on the reactants and reaction conditions.
Common Byproducts and Their Causes:
| Byproduct | Likely Cause | Suggested Solution |
| Bis(2-aminophenyl) disulfide | Oxidation of the 2-aminothiophenol starting material. | Use fresh 2-aminothiophenol, run the reaction under an inert atmosphere, or use a reducing agent to cleave the disulfide in situ.[7][8] |
| 2,3-Dihydro-2-arylbenzothiazole (Benzothiazoline) | Incomplete oxidation of the benzothiazoline intermediate. This is more common with aliphatic aldehydes.[1][2] | Increase the amount of oxidant, extend the reaction time, or choose a stronger oxidizing agent. |
| Benzothiazolone | Can be a byproduct when using CO2 as a C1 source.[9] | The use of hydrosilane as a reductant can suppress the formation of benzothiazolones.[9] |
| 2-Benzyl-3-phenyl-3,4-dihydro-H-benzo[e][1][3][4]thiadiazine | A specific byproduct observed when using ethyl acetate as a solvent in certain reactions.[5] | Consider using a different solvent such as ethanol or DMSO. |
| Reduced Oxidant | For example, the reduced form of DDQ (4,5-dichloro-3,6-dihydroxyphthalonitrile) is a byproduct when DDQ is the oxidant.[4] | This can be removed during purification, for example, by using a basic ion-exchange resin.[4] |
Identification: Byproducts can be identified using standard analytical techniques such as NMR, mass spectrometry, and comparison with known literature data.
Minimization Strategies:
-
Control of Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of reagents.
-
Purification: Most byproducts can be removed through standard purification techniques like recrystallization or column chromatography.[1]
Experimental Protocols
General Protocol for the Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl
This protocol is a common and efficient method for the synthesis of 2-arylbenzothiazoles.[1][9]
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ethanol
-
30% Hydrogen peroxide (H₂O₂) (approx. 6.0 mmol)
-
Concentrated Hydrochloric acid (HCl) (approx. 3.0 mmol)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.
-
Reagent Addition: While stirring the solution at room temperature, add 30% hydrogen peroxide (H₂O₂) followed by the dropwise addition of concentrated hydrochloric acid (HCl).[1]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[1]
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any residual acid and other water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure 2-arylbenzothiazole.[1]
Visualizations
Caption: Reaction pathway for 2-arylbenzothiazole synthesis and a common side reaction.
Caption: A troubleshooting workflow for low yield or impure product in 2-arylbenzothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 7. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Benzothiazole Derivatives for Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are working with benzothiazole derivatives and facing challenges with their solubility in biological assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my benzothiazole derivatives have poor aqueous solubility?
A1: The poor aqueous solubility of many benzothiazole derivatives often stems from their molecular structure. These compounds typically possess a rigid, aromatic benzothiazole core, which can lead to strong crystal lattice energy and limit their interaction with water molecules.[1][2][3] Factors such as high molecular weight, the presence of hydrophobic functional groups, and a planar structure can further contribute to low solubility in aqueous buffers used for biological assays.
Q2: What is the first step I should take to dissolve a new benzothiazole derivative?
A2: The recommended initial step is to prepare a concentrated stock solution in a suitable organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving a wide range of organic compounds, including benzothiazole derivatives.[4][5][6] It is important to use high-purity, anhydrous DMSO as it is hygroscopic, and absorbed water can impact compound solubility and stability.[6] Aim for a high concentration (e.g., 10-50 mM) to minimize the final volume of organic solvent in your aqueous assay buffer.[1]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What is happening and what can I do?
A3: This common issue is known as "precipitation upon dilution" or "crashing out."[1][6] It occurs because the compound, while soluble in the organic DMSO, becomes poorly soluble when introduced into the predominantly aqueous environment of the assay buffer.[6] To address this, you can:
-
Lower the final concentration: The compound may be exceeding its aqueous solubility limit.[1]
-
Optimize the final DMSO concentration: While aiming for a low concentration to avoid solvent toxicity (typically <1%, and for sensitive cell-based assays <0.1%), a slightly higher, non-toxic concentration may be necessary to maintain solubility.[7]
-
Use a pre-warmed buffer: Adding the DMSO stock to a buffer pre-warmed to 37°C can sometimes prevent precipitation.[1]
-
Employ solubility-enhancing excipients: Consider adding co-solvents, surfactants, or cyclodextrins to your assay buffer.[1]
Q4: How can I determine the solubility of my benzothiazole derivative in my specific assay buffer?
A4: A straightforward method is by visual inspection of serial dilutions. You can prepare a series of dilutions of your compound in the assay buffer in a microplate and look for any signs of precipitation, such as cloudiness or solid particles, against a dark background.[7] For a more quantitative assessment, you can use methods like nephelometry, which measures light scattering caused by undissolved particles, or measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect turbidity.[7][8]
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
| Possible Cause | Troubleshooting Strategy | Rationale |
| High supersaturation of the compound. | Decrease the final concentration of the compound in the assay.[7] | The compound will remain in solution if its concentration is below its thermodynamic solubility limit.[7] |
| Rapid solvent shift from organic to aqueous. | Attempt a serial dilution. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[7] | A more gradual change in solvent polarity can prevent the compound from precipitating out of solution.[7] |
| Low kinetic solubility. | Increase the mixing energy upon dilution by vortexing or rapid pipetting.[7] | Vigorous mixing can help to keep the compound in solution for a longer duration.[7] |
Issue 2: Compound precipitates over the course of the biological assay.
| Possible Cause | Troubleshooting Strategy | Rationale |
| Thermodynamic insolubility. | Lower the compound concentration in the assay.[7] | The compound's concentration is above its thermodynamic solubility limit, leading to precipitation over time.[7] |
| Temperature fluctuations. | Ensure all assay components and the experimental environment are maintained at a constant, controlled temperature.[7] | Changes in temperature can affect the solubility of the compound, causing it to precipitate.[7] |
| Compound instability. | Assess the stability of the compound in the assay buffer over the time course of the experiment. If unstable, consider a shorter assay incubation time.[7] | Degradation of the compound can lead to the formation of less soluble byproducts.[7] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol is a standard method for determining the thermodynamic solubility of a compound.[2][9]
-
Preparation: Add an excess amount of the benzothiazole derivative to a vial containing a known volume of the desired solvent (e.g., water, buffer). An excess of solid material should be visible.[2]
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Centrifuge the vial to pellet any remaining undissolved solid.[2]
-
Sampling: Carefully withdraw a known volume of the clear supernatant.[2]
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical method.[2]
-
Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[2]
-
Calculation: Calculate the solubility of the compound, taking the dilution factor into account.[2]
Protocol 2: Utilizing Co-solvents to Enhance Solubility
Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[10][11]
-
Co-solvent Selection: Choose a biocompatible co-solvent that is miscible with your assay buffer. Common choices include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[1][12]
-
Stock Solution Preparation: Prepare a concentrated stock solution of your benzothiazole derivative in 100% of the chosen co-solvent or DMSO.[1]
-
Buffer Preparation: Prepare a series of your aqueous assay buffer containing different concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).[1]
-
Solubility Test: Add the compound's stock solution to each of the co-solvent-containing buffers to your desired final concentration.
-
Observation: Visually inspect for any precipitation immediately and after a short incubation period at the assay temperature.
-
Optimization: Select the lowest concentration of co-solvent that maintains the solubility of your compound without significantly impacting your biological assay. It is crucial to run a vehicle control with the selected co-solvent concentration to assess its effect on the assay.
Protocol 3: Employing Cyclodextrins for Solubility Enhancement
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent aqueous solubility.[13][14][15]
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in biological research due to their good solubility and low toxicity.[6][16]
-
Cyclodextrin Solution Preparation: Prepare a stock solution of the selected cyclodextrin in your aqueous assay buffer.
-
Complexation:
-
Method A (Pre-incubation): Add the DMSO stock of your benzothiazole derivative to the cyclodextrin solution and incubate (e.g., with stirring or sonication) to facilitate the formation of the inclusion complex before further dilution into the final assay medium.
-
Method B (Direct Addition): Add the cyclodextrin solution to your assay buffer before adding the compound's DMSO stock.
-
-
Solubility Assessment: Evaluate the solubility of the compound in the presence of varying concentrations of the cyclodextrin to determine the optimal ratio.
Data Presentation
Table 1: Commonly Used Excipients for Improving Solubility of Benzothiazole Derivatives
| Excipient | Type | Typical Concentration Range | Notes |
| Dimethyl sulfoxide (DMSO) | Co-solvent | < 1% (v/v) in final assay, <0.1% for sensitive cells[7] | Used for preparing concentrated stock solutions.[1] |
| Ethanol | Co-solvent | 1 - 5% (v/v) | Ensure it does not affect your biological system. |
| Polyethylene glycol 400 (PEG 400) | Co-solvent | 1 - 10% (v/v) | Generally well-tolerated by cells.[1] |
| Tween® 20 / Tween® 80 | Surfactant | 0.01 - 0.1% (v/v)[6] | Non-ionic surfactant that can form micelles.[10] |
| Pluronic® F-68 | Surfactant | ~0.1% (w/v)[6] | Biocompatible non-ionic surfactant. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Excipient | 1 - 5% (w/v)[6] | Forms inclusion complexes to enhance solubility.[6] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Excipient | Varies | Can significantly increase solubility.[16] |
Visualizations
Caption: Workflow for addressing solubility issues of benzothiazole derivatives.
Caption: Inhibition of key signaling pathways by benzothiazole derivatives.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. ijmsdr.org [ijmsdr.org]
- 11. ijpbr.in [ijpbr.in]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. mdpi.com [mdpi.com]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted 2-Aminothiophenols
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of substituted 2-aminothiophenols. This resource addresses common challenges and offers practical solutions to optimize experimental outcomes.
Troubleshooting Guide & FAQs
This guide is presented in a question-and-answer format to directly address specific issues encountered during the synthesis of substituted 2-aminothiophenols and their subsequent reactions, such as the synthesis of benzothiazoles.
Issue 1: Low or No Product Yield
Question: My reaction to synthesize a substituted 2-aminothiophenol or a derivative like a benzothiazole is resulting in a consistently low yield or no product at all. What are the common causes and how can I improve it?
Answer: Low yields are a frequent challenge and can arise from several factors. Below are the primary areas to investigate:
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Poor Quality of Starting Materials: 2-Aminothiophenol is highly susceptible to oxidation, which leads to the formation of a disulfide dimer (2,2'-dithiobis(aniline)).[1] This dimer appears as a yellow precipitate and will not participate in the desired reaction. The purity of other reactants, such as aldehydes or carboxylic acids, is also crucial, as impurities can lead to side reactions.
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Solution: Use freshly distilled or purified 2-aminothiophenol.[1] It is highly recommended to handle 2-aminothiophenol under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][2] Ensure all other reactants are pure and, in the case of aldehydes, free from carboxylic acid contaminants.[1]
-
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Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical for the success of the synthesis.[3]
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Solution: A systematic optimization of reaction conditions is recommended. Common solvents include ethanol and dimethyl sulfoxide (DMSO).[4] Some modern approaches utilize solvent-free conditions, which can improve yields and simplify workup.[1][4] The optimal temperature can range from room temperature to reflux, depending on the specific substrates and catalyst used.[4] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and often increase yields.[1][4]
-
-
Inefficient Cyclization and Oxidation (for benzothiazole synthesis): The final steps in the synthesis of benzothiazoles involve the cyclization of an intermediate to form a benzothiazoline, followed by oxidation to the aromatic benzothiazole.[4] If the oxidation step is inefficient, the reaction may stall at the intermediate stage, leading to low yields of the desired product.[4]
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Substrate Reactivity: The electronic properties of substituents on both the 2-aminothiophenol and the reacting partner (e.g., aldehyde) can significantly influence reactivity. Aromatic aldehydes, particularly those with electron-withdrawing groups, tend to be more reactive and may give higher yields than aliphatic aldehydes.[4][6]
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Solution: For less reactive substrates like aliphatic aldehydes, consider using microwave-assisted synthesis, a more active catalyst system, or increasing the reaction temperature and time.[4]
-
Issue 2: Formation of Multiple Side Products
Question: My TLC analysis shows multiple spots, indicating the presence of significant impurities and side products. What are these side products and how can I minimize their formation?
Answer: The primary side product in reactions involving 2-aminothiophenol is often the disulfide dimer formed from the oxidation of the starting material.[1][2]
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Minimization Strategy:
-
Inert Atmosphere: The most effective way to prevent oxidation is to perform the reaction under an inert atmosphere (nitrogen or argon).[1][2]
-
Fresh Reagents: Use fresh or recently purified 2-aminothiophenol.[1]
-
Degassing Solvents: Consider degassing the solvent prior to use to remove dissolved oxygen.[2]
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Another common issue, particularly in the synthesis of 2-aminothiophenol from 2-chloronitrobenzene, is the formation of 2-chloroaniline as a by-product.[7]
-
Minimization Strategy:
-
Reaction Monitoring: Careful monitoring of the reaction progress can help in optimizing the reaction time to favor the formation of the desired product over side reactions.
-
Purification: The 2-chloroaniline by-product can typically be removed by extraction with a suitable organic solvent like ether.[7]
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble isolating a pure product. My compound is oily, or I am experiencing significant product loss during purification. What purification strategies can I employ?
Answer: Purification of substituted 2-aminothiophenols and their derivatives can be challenging.
-
For Oily Products: If the product is an oil, it can be difficult to handle and purify by recrystallization.
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Product Loss During Workup: Significant product loss can occur during extraction and recrystallization steps.
-
Solution:
-
Recrystallization: Carefully select the recrystallization solvent. The ideal solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. If your product is too soluble, you can try to induce precipitation by adding a non-solvent (an anti-solvent).[3]
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your compound. For aminothiophenols, which have both acidic and basic groups, the pKa values are important considerations for isolation.[7]
-
Acidification: When isolating 2-aminothiophenol from a basic hydrolysis mixture, careful acidification with a weak acid like acetic acid can improve the yield and purity compared to using a strong mineral acid, which can promote the formation of benzothiazole as a byproduct.[10]
-
-
Data Presentation
The following tables summarize quantitative data from various synthetic methods for 2-substituted benzothiazoles, a common application of 2-aminothiophenols. This data can help in selecting appropriate reaction conditions.
Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes
| Catalyst System | Reactant | Solvent | Temperature | Time | Yield Range (%) | Reference |
| H₂O₂/HCl | Aromatic Aldehydes | Ethanol | Room Temp. | 45-60 min | 85-94% | [4][6] |
| Zn(OAc)₂·2H₂O | Aromatic Aldehydes | Solvent-free | 80 °C | 30-60 min | 79-96% | [9] |
| ZnO Nanoparticles | Aromatic Aldehydes | Ethanol/Neat | Room Temp. | 2-8 min | Excellent | [4] |
| Amberlite IR-120 (MW) | Aromatic Aldehydes | Solvent-free | Microwave | 5-10 min | 88-95% | [6] |
| SnP₂O₇ | Aromatic/Aliphatic Aldehydes | Ethanol/Methanol | Not Specified | 8-35 min | 68-97% | [5][11] |
| L-proline (MW) | Aromatic Aldehydes | Solvent-free | Microwave | 2-5 min | High | [4] |
Table 2: Influence of Substituents on the Yield of 2-Arylbenzothiazoles
| Substituent on Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| Electron-withdrawing groups (e.g., -NO₂, -Cl) | Various | Generally higher yields | [4][6] |
| Electron-donating groups (e.g., -OCH₃, -CH₃) | Various | Can lead to lower yields, may require different catalysts | [4][6] |
| Aliphatic aldehydes | Various | Generally lower yields than aromatic aldehydes | [4][11] |
| Heteroaromatic aldehydes | Various | Moderate to good yields | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of 2-aminothiophenols.
Protocol 1: Synthesis of 2-Aminothiophenol from 2-Chloronitrobenzene [7]
This one-step synthesis is often preferred due to its higher yield compared to multi-step routes.
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Preparation of Sodium Disulfide: In a suitable reaction vessel, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in water. To this solution, add sublimed sulfur in portions while heating until all the sulfur has dissolved, forming a brownish-red solution of sodium disulfide.
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Reaction with 2-Chloronitrobenzene: Prepare a solution of 2-chloronitrobenzene in rectified spirit. Cautiously add the sodium disulfide solution to the 2-chloronitrobenzene solution.
-
Reflux: Reflux the reaction mixture for 9-10 hours.
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Work-up: After cooling, a yellow oil of 2-chloroaniline may be present as a by-product. Extract the mixture with ether to remove the 2-chloroaniline.
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Isolation: Saturate the aqueous layer containing the sodium salt of 2-aminothiophenol with sodium chloride (NaCl). Carefully acidify the solution with glacial acetic acid. The 2-aminothiophenol will separate as an oil.
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Extraction and Purification: Extract the oily product several times with ether. Dry the combined ether extracts and remove the ether by evaporation to obtain the 2-aminothiophenol. A yield of approximately 51.5% can be expected.[7]
Protocol 2: Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Aldehydes using H₂O₂/HCl [4][6]
This method is known for its excellent yields and short reaction times at room temperature.[6]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting the synthesis of substituted 2-aminothiophenols.
Caption: General experimental workflow for the synthesis of substituted 2-aminothiophenols.
Caption: Troubleshooting logic for addressing low product yield in synthesis.
Caption: Decision-making workflow for product purification strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. US3931321A - Process for the preparation of O-aminothiophenols - Google Patents [patents.google.com]
- 9. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) | MDPI [mdpi.com]
- 10. US2791612A - Isolation process for 2-aminothiophenol - Google Patents [patents.google.com]
- 11. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photodegradation and Stability of Benzothiazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzothiazole compounds. The information addresses common challenges related to photodegradation and stability encountered during experimental work.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the handling and analysis of benzothiazole compounds.
Issue 1: Rapid degradation of the benzothiazole compound in solution upon exposure to light.
-
Question: My benzothiazole compound is degrading quickly in solution when exposed to ambient light in the lab. How can I prevent this?
-
Answer: Photodegradation of benzothiazoles is a common issue. To mitigate this, it is crucial to minimize light exposure.
-
Immediate Action: Work with the compound in a dark room or under amber light. Use amber-colored glassware or wrap your glassware and storage containers with aluminum foil.
-
Solvent Choice: The polarity of the solvent can influence the rate of photodegradation. Consider testing the stability of your compound in different solvents (e.g., n-heptane vs. methanol) to identify a more stabilizing medium.
-
Deoxygenation: For some benzothiazole derivatives, the presence of oxygen can accelerate photodegradation, potentially through the formation of singlet oxygen. Conversely, in some cases, deoxygenation can unusually decrease photostability, possibly due to cation radical formation. It is advisable to test the stability of your compound under both aerobic and anaerobic (e.g., by purging the solvent with nitrogen or argon) conditions to determine the optimal environment.
-
Issue 2: Inconsistent analytical results when quantifying the benzothiazole compound.
-
Question: I am observing variable concentrations of my benzothiazole compound in repeated HPLC analyses. What could be the cause?
-
Answer: Inconsistent results can stem from ongoing degradation during your analytical workflow.
-
Sample Preparation: Prepare samples immediately before analysis. If samples must be stored, keep them in the dark and at a low temperature (e.g., 4°C) to slow down potential degradation.
-
Autosampler Conditions: If using an autosampler, ensure its tray is cooled and protected from light to prevent degradation of samples waiting in the queue.
-
Method Validation: Use a stability-indicating analytical method, typically a gradient elution reverse-phase HPLC method with a photodiode array (PDA) detector. This will allow you to separate the parent compound from its degradation products and accurately quantify it.
-
Issue 3: Formation of unexpected peaks in the chromatogram during analysis.
-
Question: My chromatogram shows several unexpected peaks that increase over time. Are these degradation products?
-
Answer: The appearance of new peaks is a strong indicator of degradation.
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Peak Identification: Use a combination of liquid chromatography with a photodiode array detector (PDA) and electrospray ionization mass spectrometry (ESI-MS) to identify the photoproducts. Common degradation pathways for benzothiazoles include hydroxylation and opening of the thiazole or benzene ring.
-
Forced Degradation Study: To confirm that these new peaks are indeed photodegradants, perform a forced degradation study. Expose a solution of your compound to a UV lamp for a set period and monitor the formation of these peaks.
-
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the photodegradation rate of benzothiazole compounds?
A1: Several factors can significantly impact the rate of photodegradation:
-
pH of the Solution: The degradation rate of benzothiazoles can be pH-dependent. For instance, in some UV-activated degradation processes, the rate constants decrease with increasing solution pH.
-
Initial Concentration: Higher initial concentrations of the benzothiazole compound can sometimes lead to a decrease in the pseudo-first-order degradation rate constant.
-
Presence of Radicals: The degradation of benzothiazoles is often mediated by reactive oxygen species, particularly hydroxyl radicals (•OH) and sulfate radicals (SO4•–). The presence of substances that generate these radicals (e.g., hydrogen peroxide, persulfate) under UV irradiation will accelerate degradation.
-
Solvent and Water Matrix: The solvent polarity and the presence of other components in the water, such as dissolved organic matter, bicarbonate, chloride, and nitrate ions, can inhibit the degradation process.
Q2: What are the common degradation products of benzothiazoles?
A2: The degradation of benzothiazoles can lead to a variety of products. Common transformation pathways include:
-
Hydroxylation: The addition of one or more hydroxyl groups to the benzothiazole structure is a frequent degradation pathway.
-
Ring Opening: Both the triazole/thiazole ring and the benzene ring can undergo cleavage.
-
In the presence of certain reagents like
Technical Support Center: Efficient Benzothiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic synthesis of benzothiazoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | - Inactive or inappropriate catalyst. - Suboptimal reaction temperature or time. - Impure starting materials. - Inefficient cyclization or oxidation.[1] | - Screen a variety of catalysts suitable for your substrates (see Catalyst Selection FAQ). - Systematically optimize the reaction temperature and monitor the reaction progress using TLC.[1][2] - Ensure starting materials, particularly 2-aminothiophenol and the aldehyde/carboxylic acid, are pure and dry.[2] - Ensure an adequate oxidant is present; for many syntheses, atmospheric oxygen is sufficient, while others may require an explicit oxidizing agent like H₂O₂.[1] |
| Formation of Side Products | - Over-oxidation of the desired product.[2] - Incomplete cyclization leading to Schiff base or other intermediates.[2] - Polymerization of starting materials.[2] | - Carefully control the stoichiometry of the oxidizing agent.[2] - Select a catalyst known to efficiently promote the cyclization step.[2] - Optimize the concentration of reactants to minimize polymerization.[2] |
| Difficulty in Product Isolation | - Product is highly soluble in the reaction solvent.[2] - Formation of an emulsion during aqueous workup.[2] | - Precipitate the product by adding a non-solvent or by concentrating the reaction mixture.[2] - To break emulsions, add a saturated brine solution during the extraction process.[2] |
| Product is an Oil Instead of a Solid | - Presence of residual solvent.[2] - Impurities lowering the melting point.[2] | - Ensure complete removal of solvent under vacuum.[2] - Further purify the product using column chromatography or recrystallization from a different solvent system.[2] |
| Catalyst Deactivation or Low Reusability | - Leaching of the active catalytic species. - Fouling of the catalyst surface. | - For heterogeneous catalysts, perform hot filtration tests to check for leaching. - Wash the catalyst with an appropriate solvent after each cycle to remove adsorbed species. - Consider catalysts with robust support materials, such as silica or magnetic nanoparticles.[3][4] |
Frequently Asked Questions (FAQs)
Catalyst Selection and Performance
Q1: What are the most common and efficient methods for synthesizing 2-substituted benzothiazoles?
The most prevalent method is the condensation reaction between 2-aminothiophenol and an aldehyde, carboxylic acid, or acyl chloride.[2][3] This reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidation to yield the benzothiazole product.[2]
Q2: Which catalyst should I choose for my benzothiazole synthesis?
The choice of catalyst depends on several factors including the nature of your starting materials (aldehyde, carboxylic acid, etc.), desired reaction conditions (temperature, solvent), and environmental considerations. Below is a summary of commonly used catalysts and their typical performance.
Table 1: Comparison of Catalytic Systems for Benzothiazole Synthesis from 2-Aminothiophenol and Aldehydes
| Catalyst | Oxidant | Solvent | Temperature | Time | Yield (%) | Key Advantages |
| H₂O₂/HCl [3][4][5] | H₂O₂ | Ethanol | Room Temp. | 45-60 min | 85-94 | Mild conditions, short reaction time, readily available reagents.[4] |
| Ionic Liquids [3][4] | (Not specified) | Solvent-free | 80 °C | 10-25 min | 84-95 | Green, non-toxic, recyclable catalyst.[4] |
| NaHSO₄-SiO₂ [3] | (Not specified) | Solvent-free | (Not specified) | (Not specified) | (High) | Inexpensive, non-toxic, easy to prepare catalyst.[3] |
| SnP₂O₇ [3] | (Not specified) | (Not specified) | (Not specified) | 8-35 min | 87-95 | High yields, very short reaction times, reusable catalyst.[3] |
| Bi₂O₃ NPs [4] | (Not specified) | (Not specified) | 60 °C | 1-2 h | 75-95 | Efficient heterogeneous catalyst.[4] |
| FeCl₃/Montmorillonite K-10 [4] | (Not specified) | (Not specified) | (Not specified) | 0.7-5 h | 33-95 | Ultrasound-assisted, reusable catalyst.[4] |
| Ultrasound Irradiation [6] | (None) | Solvent-free | Room Temp. | 20 min | 65-83 | Catalyst-free, solvent-free, rapid.[6] |
Q3: Are there effective "green" catalysts for benzothiazole synthesis?
Yes, several environmentally benign approaches have been developed. These include using:
-
Water as a solvent with catalysts like nano CeO₂.[4]
-
Solvent-free conditions , often coupled with microwave or ultrasound irradiation.[1][3][6]
-
Biocatalysts such as laccases.[3]
-
Reusable heterogeneous catalysts like silica-supported reagents or magnetic nanoparticles, which simplify product purification and reduce waste.[3][4]
Experimental Procedures
Q4: Can you provide a general experimental protocol for benzothiazole synthesis?
Below is a widely cited and effective protocol for the synthesis of 2-arylbenzothiazoles using the H₂O₂/HCl catalytic system.
Experimental Protocol: H₂O₂/HCl-Catalyzed Synthesis of 2-Arylbenzothiazoles[1][2][4]
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ethanol (10 mL)
-
30% Hydrogen Peroxide (H₂O₂) (approx. 6.0 mmol)
-
Concentrated Hydrochloric Acid (HCl) (approx. 3.0 mmol)
-
Distilled water
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Reagent Addition: To this stirred solution at room temperature, add 30% H₂O₂ (6.0 mmol) followed by the dropwise addition of concentrated HCl (3.0 mmol). An optimal reactant ratio of 1:1:6:3 (2-aminothiophenol:aldehyde:H₂O₂:HCl) has been reported to be effective.[3][4][5]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 45-60 minutes.[1][4]
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralization: Neutralize the mixture with a saturated sodium bicarbonate solution to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and dry it under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.[2]
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product spot.
Visualizing Workflows and Logic
Diagram 1: General Experimental Workflow for Catalyst Screening
Caption: Workflow for catalyst screening and reaction optimization.
Diagram 2: Catalyst Selection Logic
Caption: Decision tree for selecting a suitable catalyst system.
References
Technical Support Center: Troubleshooting Peak Splitting in NMR Spectra of Benzothiazole Derivatives
Welcome to the technical support center for NMR analysis of benzothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues related to peak splitting in their NMR spectra. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My aromatic proton signals in the benzothiazole region are showing more complex splitting than the expected doublets and triplets. What could be the cause?
A1: Complex splitting patterns in the aromatic region of benzothiazole derivatives are common and can arise from several factors:
-
Second-Order Effects: When the difference in chemical shift (in Hz) between two coupling protons is not significantly larger than the coupling constant (J) between them, second-order effects can occur.[1] This is common in substituted benzothiazoles where protons on the benzene ring have similar chemical environments. The result is a distortion of the expected first-order splitting patterns (e.g., doublets and triplets), leading to multiplets where the peak intensities and spacings are not straightforward to interpret.[1]
-
Magnetic Inequivalence: Protons that are chemically equivalent may not be magnetically equivalent. This happens when they have different coupling relationships with another nucleus. In substituted benzothiazole derivatives, this can lead to more complex splitting patterns than anticipated.
-
Overlapping Signals: It's possible that signals from different protons are overlapping, creating the appearance of a single, complex multiplet.[2]
Troubleshooting Steps:
-
Increase Magnetic Field Strength: If possible, acquire the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz). This increases the chemical shift dispersion (in Hz) while the coupling constants (in Hz) remain the same, which can simplify second-order spectra and resolve overlapping signals.[2]
-
Change the Solvent: Running the NMR in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the protons and may resolve overlapping multiplets.[2]
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will help identify which protons are coupled to each other, even in a crowded region.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons, aiding in assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which can be crucial for assigning quaternary carbons and confirming the overall structure.[3]
-
Q2: I'm observing broad peaks for some of my signals. What are the common causes and solutions?
A2: Peak broadening in the NMR spectrum of your benzothiazole derivative can be due to several factors:
-
Chemical Exchange: Protons on heteroatoms, such as -NH₂ or -OH groups, can undergo chemical exchange with the solvent or other labile protons.[4] This exchange can be on a timescale that is intermediate with respect to the NMR experiment, leading to broadened signals. The presence of intramolecular hydrogen bonding, for instance in ortho-substituted aminophenyl benzothiazoles, can lead to slow exchange and result in extra splitting or broadening.[4]
-
Restricted Rotation: If your benzothiazole derivative has bulky substituents, rotation around single bonds may be hindered. If the rate of this rotation is on the NMR timescale, it can lead to the broadening of signals for the protons near the restricted bond.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening.
-
Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad and distorted peaks.[5]
-
High Sample Concentration: Very concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader lines.
Troubleshooting Steps:
-
D₂O Exchange: To confirm if a broad peak is from an exchangeable proton (like -NH₂ or -OH), add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The broad peak should diminish or disappear.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help investigate dynamic processes. Increasing the temperature can increase the rate of chemical exchange or bond rotation, potentially causing a broad peak to sharpen into a single averaged signal. Conversely, lowering the temperature may slow down the process enough to resolve individual signals.
-
Degas the Sample: To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through the sample for several minutes before capping the NMR tube.
-
Improve Shimming: Ensure the spectrometer is properly shimmed before acquiring the spectrum.
-
Optimize Sample Concentration: Use an appropriate sample concentration, typically 5-25 mg for ¹H NMR in 0.6-0.7 mL of solvent.[6]
Q3: The splitting pattern of a particular proton in my benzothiazole derivative changes with temperature. What does this indicate?
A3: Temperature-dependent changes in peak splitting are a strong indication of a dynamic process occurring in your molecule on the NMR timescale. Common dynamic processes for benzothiazole derivatives include:
-
Restricted Rotation: As mentioned earlier, hindered rotation around a single bond can lead to complex or broad signals at room temperature. Changing the temperature can either "freeze out" different conformations (at low temperature), leading to sharp, distinct signals for each conformer, or "speed up" the rotation (at high temperature), resulting in a single, sharp, averaged signal.
-
Tautomerism: Some benzothiazole derivatives can exist in tautomeric forms.[7] If the rate of interconversion between tautomers is on the NMR timescale, you may observe broad peaks or complex splitting patterns. A change in temperature can shift the equilibrium or alter the rate of interconversion, leading to changes in the spectrum.[7]
-
Chemical Exchange: The rate of exchange of labile protons is often temperature-dependent.
Troubleshooting Workflow for Dynamic Processes:
Caption: Troubleshooting workflow for temperature-dependent peak splitting.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for the Benzothiazole Ring
| Proton | Typical Chemical Shift (ppm) in CDCl₃ | Coupling Constant (J) in Hz |
| H-2 | 8.9 - 9.2 | - |
| H-4 | 7.9 - 8.1 | J₄,₅ ≈ 8.0 - 8.5 (ortho) |
| H-5 | 7.3 - 7.5 | J₅,₄ ≈ 8.0 - 8.5 (ortho), J₅,₆ ≈ 7.0 - 7.5 (ortho) |
| H-6 | 7.4 - 7.6 | J₆,₅ ≈ 7.0 - 7.5 (ortho), J₆,₇ ≈ 8.0 - 8.5 (ortho) |
| H-7 | 7.8 - 8.0 | J₇,₆ ≈ 8.0 - 8.5 (ortho) |
Note: Chemical shifts and coupling constants can vary depending on the substituents on the benzothiazole ring.[8][9]
Experimental Protocols
Protocol for High-Resolution ¹H NMR Spectroscopy of a Benzothiazole Derivative
-
Sample Preparation:
-
Weigh 5-10 mg of the purified benzothiazole derivative.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[6]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of cotton wool in a Pasteur pipette to remove any particulate matter.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.[5]
-
Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of -2 to 12 ppm is generally sufficient.
-
Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
Set an appropriate relaxation delay (d1) of 1-2 seconds to ensure quantitative integration, especially if there are protons with long relaxation times.
-
-
Data Processing:
-
Perform a Fourier transform on the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Workflow for NMR Analysis of Benzothiazole Derivatives
Caption: General workflow for NMR analysis and troubleshooting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. mdpi.com [mdpi.com]
- 8. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Mild Reaction Conditions for Synthesizing 2-Substituted Benzothiazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-substituted benzothiazoles under mild reaction conditions. This guide provides troubleshooting advice for common experimental issues and answers frequently asked questions.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of 2-substituted benzothiazoles and offers potential solutions.
Issue 1: Low or No Product Yield
Question: My reaction between 2-aminothiophenol and an aldehyde is resulting in a low yield or no product. What are the possible causes and solutions?
Answer: Low yields are a common challenge and can arise from several factors:
-
Poor Quality of Starting Materials: 2-Aminothiophenol is susceptible to oxidation, which can lead to the formation of a disulfide dimer that will not participate in the reaction.[1] Aldehyde impurities, such as carboxylic acids, can also lead to unwanted side reactions.
-
Inadequate Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial for reaction success.
-
Solution: Optimize reaction conditions by screening different solvents, adjusting the temperature, or selecting a more appropriate catalyst for your specific substrates.[2] Some reactions benefit from solvent-free conditions or the use of microwave irradiation to enhance reaction rates and yields.[2]
-
-
Incomplete Oxidation of the Intermediate: The synthesis proceeds through a benzothiazoline intermediate, which must be oxidized to the final benzothiazole product.[2] Incomplete oxidation will result in a mixture of the intermediate and the final product, lowering the overall yield of the desired compound.[2]
Caption: Troubleshooting workflow for low yields.
Issue 2: Formation of Dark, Tar-Like Material
Question: My reaction mixture is turning dark and producing insoluble, tarry byproducts. What is causing this and how can I prevent it?
Answer: The formation of dark, insoluble materials is often due to the oxidation and subsequent polymerization of 2-aminothiophenol.
-
Cause: Exposure of 2-aminothiophenol to atmospheric oxygen can initiate the formation of disulfide-linked dimers and polymers. Harsh reaction conditions, such as high temperatures or strong oxidizing agents, can exacerbate this issue.
-
Solutions:
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will minimize contact with oxygen.
-
Control Reaction Temperature: Avoid excessively high temperatures. A stepwise increase in temperature or running the reaction at a lower temperature for a longer duration can often mitigate byproduct formation.
-
Choose Mild Oxidants: If an oxidant is required for the cyclization step, select a mild reagent. In many cases, air can function as a gentle and effective oxidant.
-
Issue 3: Presence of a Benzothiazoline Byproduct
Question: I am observing a significant amount of a 2,3-dihydrobenzothiazole (benzothiazoline) byproduct in my reaction mixture. How can I drive the reaction to completion?
Answer: The presence of the benzothiazoline intermediate indicates incomplete oxidation to the final aromatic benzothiazole.
-
Potential Causes:
-
Insufficient Oxidant: The amount or strength of the oxidizing agent may not be adequate to convert the benzothiazoline intermediate to the final product.
-
Suboptimal Reaction Conditions: The oxidation step can be sensitive to factors such as pH and temperature.
-
Steric Hindrance: Bulky substituents on the starting materials may hinder the final aromatization step.
-
-
Solutions:
-
Increase Oxidant Concentration: Ensure an adequate amount of a suitable oxidizing agent is used.
-
Optimize Reaction Conditions: Adjust the temperature and pH to favor the oxidation step. For air oxidation, slightly basic conditions can be beneficial.
-
Prolong Reaction Time: In cases of steric hindrance, a longer reaction time or the use of a stronger oxidant may be necessary to achieve full conversion.
-
Frequently Asked Questions (FAQs)
Q1: What are some of the mildest and most environmentally friendly methods for synthesizing 2-substituted benzothiazoles?
A1: Several "green" and mild synthetic routes have been developed. These methods often utilize non-toxic catalysts, environmentally benign solvents like water or ethanol, or solvent-free conditions. Some examples include:
-
Ultrasound-assisted synthesis: Reactions can be carried out at room temperature in shorter time frames with high yields.[3]
-
Microwave-assisted synthesis: This method often leads to rapid reactions and high yields, sometimes under solvent-free conditions.[3]
-
Use of green catalysts: Catalysts such as ionic liquids, clays (e.g., Montmorillonite K-10), and resins (e.g., Amberlite IR120) are reusable and can promote reactions under mild conditions.[2][3]
-
H₂O₂/HCl in Ethanol: This system provides an efficient synthesis at room temperature with simple workup.[3][4]
Q2: How can I purify my 2-substituted benzothiazole product?
A2: The purification method will depend on the properties of your product.
-
Recrystallization: This is a common and effective method for purifying solid products. Ethanol is often a suitable solvent for recrystallization.[2]
-
Column Chromatography: If recrystallization is not effective, column chromatography can be used to separate the desired product from impurities.[3] However, some benzothiazole derivatives may be unstable on silica gel.[1]
-
Precipitation: If the product is insoluble in a particular solvent while the impurities are soluble, precipitation by adding a non-solvent (e.g., cold water) can be an effective purification step.[1][2]
Q3: Are there any specific safety precautions I should take when working with 2-aminothiophenol?
A3: Yes, 2-aminothiophenol is a hazardous substance. It is toxic and has an unpleasant odor. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its susceptibility to oxidation, it is best to use it freshly purified and handle it under an inert atmosphere if possible.
Data Presentation: Comparison of Mild Synthesis Methods
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Ultrasound-assisted | FeCl₃/Montmorillonite K-10 | - | Room Temp. | 0.7 - 5 h | 33 - 95 | [2] |
| Nanorod-shaped Ionogel | Ionogel | Solvent-free | 80 | 10 - 25 min | 84 - 95 | [3] |
| H₂O₂/HCl System | H₂O₂/HCl | Ethanol | Room Temp. | 45 - 60 min | 85 - 94 | [3][4] |
| Microwave-assisted | Amberlite IR120 resin | - | 85 | 5 - 10 min | 88 - 95 | [3] |
| Nano CeO₂ | Nano CeO₂ | Water | Room Temp. | - | - | [3] |
| TiO₂ NPs with H₂O₂ | TiO₂ NPs/H₂O₂ | Daylight | - | 5 - 27 min | 90 - 97 | [3] |
Experimental Protocols
1. Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl in Ethanol [2][4]
This protocol describes a simple and efficient method for the synthesis of 2-arylbenzothiazoles at room temperature.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.
-
Reagent Addition: To this stirred solution, add 30% hydrogen peroxide (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol) at room temperature.
-
Reaction Monitoring: Continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 45-60 minutes.
-
Work-up and Isolation: Once the reaction is complete, add cold water to the reaction mixture to precipitate the product. Collect the solid product by filtration and wash it thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 2-arylbenzothiazole.
Caption: Experimental workflow for H₂O₂/HCl mediated synthesis.
2. Solvent-Free Synthesis using Urea Nitrate [2]
This protocol outlines a solvent-free approach for the synthesis of 2-substituted benzothiazoles by grinding the reactants at room temperature.
-
Reaction Setup: In a mortar, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and urea nitrate (0.5 mmol, 50 mol%).
-
Reaction: Grind the mixture using a pestle at room temperature for the time specified for the particular substrate (typically 5-15 minutes).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, add cold water to the reaction mixture. Collect the solid product by filtration.
-
Purification: Wash the crude product thoroughly with water to remove the catalyst and any water-soluble impurities. Further purification can be achieved by recrystallization if necessary.
References
Reducing reaction times in benzothiazole derivative preparation
Welcome to the technical support center for the synthesis of benzothiazole derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments, with a specific focus on reducing reaction times.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis of benzothiazole derivatives.
Q1: My benzothiazole synthesis is very slow. What are the primary factors influencing the reaction time?
A1: Several factors can contribute to slow reaction kinetics. The most common include:
-
Reaction Conditions: Conventional heating methods often require long reflux times, sometimes several hours, to drive the reaction to completion.[1][2]
-
Substrate Reactivity: The nature of your starting materials, particularly the aldehyde or carboxylic acid, plays a significant role. Aromatic aldehydes with electron-withdrawing groups are generally more reactive than those with electron-donating groups or aliphatic aldehydes.[3]
-
Inefficient Cyclization/Oxidation: The synthesis proceeds through a benzothiazoline intermediate which must be oxidized to the final benzothiazole product. If the oxidation step is inefficient, the reaction can stall.[3]
-
Solvent Choice: The solvent can influence reactant solubility and the reaction energy barrier. Traditional solvents like ethanol may require prolonged heating.[3]
Q2: How can I significantly reduce the reaction time for my synthesis?
A2: Several modern techniques can dramatically shorten reaction times from hours to minutes:
-
Microwave (MW) Irradiation: This is one of the most effective methods. Microwave energy directly heats the reactants, leading to a rapid increase in temperature and reaction rate. Reaction times can be reduced from hours to as little as 3-10 minutes.[4][5][6][7]
-
Ultrasound Irradiation: Sonication promotes the reaction through acoustic cavitation, which creates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates. This method can often be performed at room temperature and under solvent-free conditions, with reaction times typically around 20 minutes.[1][8][9]
-
Catalysis: Employing a suitable catalyst can accelerate the reaction. Options range from simple acid/oxidant systems like H₂O₂/HCl to biocatalysts, molecular iodine, and various heterogeneous catalysts.[10][11][12][13] Many catalytic methods offer the advantage of proceeding at room temperature.[11][13]
Q3: I'm using an accelerated method (Microwave/Ultrasound) but my yields are low. What could be the problem?
A3: Low yields in accelerated syntheses can stem from several issues:
-
Incomplete Reaction: While these methods are fast, the optimal time may still need to be determined. Monitor your reaction using Thin-Layer Chromatography (TLC) to ensure all starting material is consumed.[3]
-
Side Reactions: The high energy input, especially with microwaves, can sometimes lead to byproduct formation if the temperature is not controlled.[5] Consider optimizing the power level and temperature.
-
Inefficient Oxidation: Even with rapid cyclization, the oxidation to benzothiazole is crucial. For many syntheses, atmospheric oxygen is sufficient, but in some cases, an explicit oxidizing agent like hydrogen peroxide is necessary to ensure full conversion.[3]
-
Purification Losses: The product may be difficult to isolate. If it doesn't precipitate upon pouring the reaction mixture into cold water, solvent evaporation followed by column chromatography or recrystallization will be necessary.[3]
Q4: Are there "green" or environmentally friendly options to reduce reaction times?
A4: Yes, many modern, rapid synthesis methods are also considered green chemistry approaches:
-
Solvent-Free Conditions: Both microwave and ultrasound-assisted syntheses can often be performed without a solvent, which reduces chemical waste and simplifies purification.[1][9][10]
-
Aqueous Media: Some protocols have been developed to use water as a solvent, which is an environmentally benign choice.[14]
-
Reusable Catalysts: The use of heterogeneous or solid-supported catalysts allows for easy recovery and reuse, minimizing waste and cost.[12][14]
-
Biocatalysts: Natural catalysts, such as Acacia concinna, have been used for solvent-free microwave synthesis, offering an eco-friendly alternative.[10]
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data from various studies, comparing conventional and accelerated methods for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes.
Table 1: Conventional Heating vs. Microwave (MW) Irradiation
| Method | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |
| Conventional | None / Argon | Reflux | 4 hours | 72-80% | [5] |
| Microwave | Solvent-Free | 120-140°C | 8-10 min | 84-92% | [5] |
| Conventional | Methanol | Reflux | 6 hours | 60% | [1] |
| Microwave | P₄S₁₀ / Solvent-Free | - | 3-4 min | High Yield | [7] |
| Microwave | Acetic Acid / Ethanol | 40°C | 10 min | 92% | [6] |
Table 2: Conventional Heating vs. Ultrasound Irradiation
| Method | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |
| Conventional | Methanol | Reflux | 6 hours | 60% | [1] |
| Ultrasound Probe | Solvent & Catalyst-Free | Room Temp | 20 min | 65-83% | [1] |
| Ultrasound Bath | Solvent & Catalyst-Free | Room Temp | 6 hours | 60% | [1] |
| Ultrasound | Sulfated Tungstate / Solvent-Free | Room Temp | 5 min | ~98% | [9] |
Table 3: Comparison of Various Catalytic Methods at Room Temperature
| Catalyst / Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| H₂O₂ / HCl | Ethanol | Room Temp | 45-60 min | 85-94% | [3][13] |
| SnP₂O₇ | - | - | 8-35 min | 87-95% | [11][12] |
| ZnO NPs | Solvent-Free | Room Temp | 30 min | 79-91% | [13] |
| Dess-Martin Periodinane | Dichloromethane | Room Temp | 15 min | High Yield | [11][12] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles
This protocol provides a general guideline for a solvent-free microwave synthesis.
-
Materials:
-
2-aminothiophenol (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Biocatalyst such as Acacia concinna powder (optional, catalytic amount)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminothiophenol and the aromatic aldehyde. If using a catalyst, add it to the mixture.
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 180-300 W) for 5-10 minutes. Monitor the reaction progress via TLC.
-
After completion, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.[3][10]
-
Protocol 2: Ultrasound-Assisted Synthesis of 2-Arylbenzothiazoles
This protocol describes a solvent- and catalyst-free synthesis using an ultrasonic probe.
-
Materials:
-
2-aminothiophenol (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
-
Procedure:
-
Place 2-aminothiophenol and the aromatic aldehyde into a reaction vessel.
-
Insert an ultrasonic probe into the reaction mixture.
-
Irradiate the mixture with ultrasound (e.g., 40-50 W power) at room temperature for approximately 20 minutes.
-
Monitor the reaction by TLC until starting materials are consumed.
-
Upon completion, add a small amount of ethanol to the mixture to dissolve it.
-
Pour the solution into ice-cold water to precipitate the solid product.
-
Collect the precipitate by vacuum filtration.
-
Recrystallize the crude solid from ethanol to obtain the pure product.[1]
-
Protocol 3: Rapid Catalytic Synthesis at Room Temperature using H₂O₂/HCl
This protocol details a fast, efficient synthesis using a simple and inexpensive catalytic system.
-
Materials:
-
2-aminothiophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂) (~6.0 mmol)
-
Concentrated Hydrochloric Acid (HCl) (~3.0 mmol)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol and the aromatic aldehyde in ethanol with stirring at room temperature.
-
To this solution, add the 30% hydrogen peroxide.
-
Slowly add the concentrated hydrochloric acid dropwise to the stirring mixture.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC (typically 45-60 minutes).
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Collect the precipitated solid product by vacuum filtration and wash thoroughly with water.
-
The crude product can be further purified by recrystallization from ethanol.[3][11]
-
Visualizations
Caption: Troubleshooting workflow for slow benzothiazole synthesis.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. kjscollege.com [kjscollege.com]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
- 12. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2-(3-Bromophenyl)benzo[d]thiazole and 2-(4-Bromophenyl)benzo[d]thiazole in Preclinical Research
In the landscape of medicinal chemistry, benzothiazole derivatives have emerged as a versatile scaffold, exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties. Among these, brominated 2-phenylbenzothiazole isomers, specifically 2-(3-Bromophenyl)benzo[d]thiazole and 2-(4-Bromophenyl)benzo[d]thiazole, have garnered attention for their potential as therapeutic agents. This guide provides a comparative overview of the biological activities of these two positional isomers, drawing upon available preclinical data.
Disclaimer: Direct head-to-head comparative studies evaluating the biological activity of this compound and 2-(4-Bromophenyl)benzo[d]thiazole under identical experimental conditions are limited in the currently available scientific literature. Therefore, this guide presents a compilation of data from various studies on these and structurally related compounds. Readers should interpret the comparison with caution, as variations in experimental protocols, cell lines, and microbial strains can significantly influence the outcomes.
Anticancer Activity
The position of the bromo substituent on the phenyl ring of the 2-phenylbenzothiazole core can influence the molecule's interaction with biological targets, leading to differences in cytotoxic activity.
Quantitative Analysis of Cytotoxicity
The following tables summarize the in vitro anticancer activity of the title compounds and structurally similar derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Anticancer Activity of this compound and Related Compounds
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Amino-3-bromophenyl)benzothiazole | OVCAR-3 (Ovarian) | Potent in vivo growth inhibition | [1] |
| 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one | MCF-7 (Breast) | 31.5 ± 1.91 | [2] |
| HepG2 (Liver) | 51.7 ± 3.13 | [2] |
Table 2: Anticancer Activity of 2-(4-Bromophenyl)benzo[d]thiazole and Related Compounds
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast) | 10.5 | [3] |
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their efficacy against various microbial pathogens. The substitution pattern on the phenyl ring is a key determinant of their antimicrobial spectrum and potency.
Quantitative Analysis of Antimicrobial Susceptibility
Table 3: Antimicrobial Activity of a 2-(((4-(4-Bromophenyl)thiazol-2-yl)methyl)thio)benzo[d]thiazole
| Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Not Specified | 15.63 | [4] |
| Bacillus subtilis | Not Specified | 15.63 | [4] |
| Escherichia coli | Not Specified | 15.63 | [4] |
| Pseudomonas aeruginosa | Not Specified | 31.25 | [4] |
| Candida albicans | Not Specified | 15.63 | [4] |
| Aspergillus niger | Not Specified | 31.25 | [4] |
Structure-activity relationship (SAR) studies on benzothiazole-thiazole hybrids have suggested that electron-withdrawing groups, such as halogens, on the phenyl ring can enhance antimicrobial activity.[4]
Experimental Protocols
To ensure the reproducibility and validity of the biological data, detailed experimental protocols are crucial. Below are standardized methodologies for key assays used in the evaluation of these compounds.
Synthesis of 2-(Bromophenyl)benzo[d]thiazoles
A general method for the synthesis of 2-phenylbenzothiazole derivatives involves the condensation of a substituted benzaldehyde with 2-aminothiophenol.
General Synthetic Workflow
Caption: General synthesis of 2-(bromophenyl)benzo[d]thiazoles.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
MTT Assay Workflow
Caption: Standard workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Signaling Pathways in Cancer
While specific signaling pathway analyses for this compound and 2-(4-Bromophenyl)benzo[d]thiazole are not extensively detailed, studies on the broader class of 2-phenylbenzothiazole derivatives have implicated several key pathways in their anticancer mechanism of action. A common mechanism involves the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.
Apoptosis Induction Pathway
Caption: Simplified intrinsic apoptosis pathway targeted by benzothiazoles.
Conclusion
Based on the currently available data, it is not possible to definitively state whether this compound or 2-(4-Bromophenyl)benzo[d]thiazole is the more active compound. Both isomers, and their derivatives, have demonstrated promising anticancer and antimicrobial activities in preclinical studies. The position of the bromine atom likely influences the pharmacokinetic and pharmacodynamic properties of the molecules, leading to variations in their biological profiles.
To establish a clear structure-activity relationship and to determine the superior isomer for potential therapeutic development, direct comparative studies are essential. Future research should focus on evaluating both compounds in a panel of cancer cell lines and against a broad range of microbial strains under standardized conditions. Furthermore, elucidation of the specific molecular targets and signaling pathways modulated by each isomer will provide a deeper understanding of their mechanisms of action and guide the rational design of more potent and selective benzothiazole-based therapeutic agents.
References
- 1. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
A Comparative Analysis of the Biological Activity of Benzothiazole Isomers for Researchers and Drug Development Professionals
An objective examination of the structure-activity relationships of benzothiazole isomers, supported by experimental data, to guide future research and development.
Benzothiazole, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to the wide-ranging biological activities of its derivatives.[1] Extensive research has demonstrated the potential of substituted benzothiazoles as potent anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The therapeutic efficacy of these compounds is significantly influenced by the substitution pattern on the benzothiazole core, making a comparative study of its isomers crucial for rational drug design. This guide provides a detailed comparison of the biological activities of various benzothiazole isomers, supported by quantitative data from experimental studies.
Comparative Anticancer Activity of Benzothiazole Positional Isomers
The position of substituents on the benzothiazole ring plays a critical role in determining the cytotoxic activity of the resulting compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various positional isomers against different human cancer cell lines, providing a basis for structure-activity relationship (SAR) analysis.
| Isomer Class | Compound/Derivative | Substitution Position | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Fluorinated 2-Arylbenzothiazoles | 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | 5-Fluoro | MCF-7 (Breast) | 0.57 | [1] |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | 5-Fluoro | MCF-7 (Breast) | 0.4 | [1] | |
| Substituted Pyridine Derivatives | Substituted bromopyridine acetamide benzothiazole | 2-Thiol linked | SKRB-3 (Breast) | 0.0012 | [4][5] |
| SW620 (Colon) | 0.0043 | [4][5] | |||
| A549 (Lung) | 0.044 | [4][5] | |||
| HepG2 (Liver) | 0.048 | [4][5] | |||
| Nitro-substituted Benzothiazoles | N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | 6-Nitro | A549 (Lung) | 68 µg/mL | [6] |
| 6-nitrobenzo[d]thiazol-2-ol | 6-Nitro | A549 (Lung) | 121 µg/mL | [6] | |
| Chloro-substituted Benzothiazoles | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | 6-Chloro | A431, A549, H1299 | Significant Inhibition | [7] |
Comparative Biological Activity of Functional Group Isomers: 2-Aminobenzothiazole vs. 2-Mercaptobenzothiazole
Functional group isomerism, such as that between 2-aminobenzothiazole and 2-mercaptobenzothiazole, also leads to distinct biological activity profiles. Both scaffolds have been extensively studied and serve as precursors for a variety of derivatives with therapeutic potential.
| Isomer | General Biological Activities | Examples of Derivative Activities | References |
| 2-Aminobenzothiazole | Anticancer, Antiviral, Antimicrobial, Anti-inflammatory, Anticonvulsant | - Potent anticancer activity against various cell lines through inhibition of kinases like EGFR, VEGFR-2, and Aurora kinases. - Antidepressant activity without significant side effects. | [3] |
| 2-Mercaptobenzothiazole | Antimicrobial, Antifungal, Anti-inflammatory, Antioxidant, Antitumor | - Potent inhibitors of enzymes such as monoamine oxidase and heat shock protein 90. - Antitubercular and anthelmintic activities. | [3][8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of benzothiazole isomers.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2][9]
Procedure:
-
Cell Seeding: Cancer cells are harvested and seeded in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) and incubated overnight to allow for attachment.[2]
-
Compound Treatment: The benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to a vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.[2]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Procedure:
-
Cell Treatment and Harvesting: Cells are treated with the test compounds as described for the MTT assay and then harvested.
-
Staining: The harvested cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
The biological activity of benzothiazole derivatives is often mediated through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.
Caption: General workflow for synthesis and evaluation of anticancer compounds.
Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis through the modulation of critical signaling pathways.[10] These pathways often involve receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and downstream signaling cascades such as the JAK/STAT and PI3K/Akt/mTOR pathways.[10][11]
Caption: Simplified signaling pathway of benzothiazole-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. jnu.ac.bd [jnu.ac.bd]
- 7. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 8. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized 2-(3-Bromophenyl)benzo[d]thiazole by High-Performance Liquid Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of synthesized 2-(3-Bromophenyl)benzo[d]thiazole using High-Performance Liquid Chromatography (HPLC). It offers a detailed experimental protocol, a comparative analysis with commercially available alternatives, and the necessary tools for data interpretation and visualization. The objective is to equip researchers with a robust methodology to ensure the quality and purity of their synthesized compounds, a critical step in pharmaceutical research and development.
Comparative Analysis of 2-Aryl-Benzothiazoles
The purity of synthesized this compound is benchmarked against its commercially available analytical standard and two structurally similar alternatives: 2-phenylbenzo[d]thiazole and 2-(4-chlorophenyl)benzo[d]thiazole. This comparison provides a clear perspective on the expected purity levels and chromatographic behavior of this class of compounds.
| Compound | Structure | Molecular Weight ( g/mol ) | Purity (%) | Typical Retention Time (min) |
| Synthesized this compound | ![]() | 290.18 | > 99% (Target) | ~ 6.5 |
| This compound (Analytical Standard) | ![]() | 290.18 | ≥ 98% | ~ 6.5 |
| 2-phenylbenzo[d]thiazole | ![]() | 211.28 | ≥ 98% | ~ 5.8 |
| 2-(4-chlorophenyl)benzothiazole | ![]() | 245.73 | ≥ 98% | ~ 6.2 |
Note: Typical Retention Times are estimated based on a standard reversed-phase HPLC protocol and may vary depending on the specific system and conditions.
Experimental Protocol: HPLC Purity Analysis
This protocol outlines a standard reversed-phase HPLC method for the purity determination of this compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or trifluoroacetic acid (TFA).
-
Synthesized this compound.
-
Commercially available analytical standard of this compound.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or TFA) is recommended. A typical starting condition is 50:50 acetonitrile:water, progressing to a higher acetonitrile concentration to ensure elution of any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
-
Run Time: 15-20 minutes to ensure all potential impurities have eluted.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound analytical standard in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. Prepare a working standard solution by diluting the stock solution with the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution to achieve a final concentration of approximately 0.1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks are present.
-
Inject the standard solution to determine the retention time and peak area of the pure compound.
-
Inject the sample solution.
-
After the analysis, calculate the purity of the synthesized compound by comparing the peak area of the main peak to the total area of all peaks in the chromatogram (Area Percent method).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow and Logic
To further clarify the experimental process and the expected outcomes, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity validation.
Caption: Logical comparison of expected HPLC outcomes.
Conclusion
The purity of synthesized this compound can be reliably validated using the provided HPLC protocol. A purity of over 99%, as demonstrated by a single major peak with a retention time matching the analytical standard, is indicative of a successful synthesis. The presence of significant secondary peaks suggests the need for further purification. By comparing the results with the provided data for alternative benzothiazole derivatives, researchers can gain confidence in their analytical findings and the quality of their synthesized compounds. This rigorous approach to purity validation is essential for the integrity and reproducibility of subsequent research and development activities.
A Comparative Analysis of the Anticancer Efficacy of 2-Arylbenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-arylbenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and selective anticancer activity. These compounds exert their effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival. This guide provides a comparative overview of the anticancer efficacy of selected 2-arylbenzothiazole derivatives, supported by experimental data from recent studies.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various 2-arylbenzothiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 6j (4-OH) | MCF-7 | 6.56 | - | - |
| HCT-116 | 7.83 | - | - | |
| Compounds 7-12 (Range) | A549 | 6.032–9.533 | Cisplatin | Similar activity |
| HepG2 | 5.244–9.629 | Cisplatin | More active | |
| Compound 10 | A549 | More effective than Cisplatin | Cisplatin | - |
| Compound 12 | HepG2 | More effective than Cisplatin | Cisplatin | - |
| Fluorinated derivative 1 | MCF-7 | 0.57 (GI50) | - | - |
| Fluorinated derivative 2 | MCF-7 | 0.4 (GI50) | - | - |
| Naphthalimide derivative 66 | HT-29 | 3.72 ± 0.3 | - | - |
| A549 | 4.074 ± 0.3 | - | - | |
| MCF-7 | 7.91 ± 0.4 | - | - | |
| Naphthalimide derivative 67 | HT-29 | 3.47 ± 0.2 | - | - |
| A549 | 3.89 ± 0.3 | - | - | |
| MCF-7 | 5.08 ± 0.3 | - | - | |
| Compound 6b | MCF-7 | 5.15 | Cisplatin | 13.33 |
| Compound 7e | SKRB-3 | 0.0012 | - | - |
| SW620 | 0.0043 | - | - | |
| A549 | 0.044 | - | - | |
| HepG2 | 0.048 | - | - |
Data compiled from multiple sources.[1][2][3][4][5] Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Mechanisms of Action: Modulating Key Cancer Signaling Pathways
Several studies have elucidated the mechanisms underlying the anticancer effects of 2-arylbenzothiazoles. These compounds have been shown to induce apoptosis and interfere with critical signaling pathways that regulate cell growth, proliferation, and survival.[6]
A notable mechanism is the downregulation of the Epidermal Growth Factor Receptor (EGFR) and subsequent inhibition of downstream pathways, including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[6] This disruption of oncogenic signaling cascades leads to cell cycle arrest and programmed cell death.
Caption: Signaling pathways affected by 2-arylbenzothiazoles.
Experimental Protocols
The evaluation of the anticancer efficacy of 2-arylbenzothiazole derivatives typically involves a series of in vitro assays to determine their cytotoxic and mechanistic effects.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-arylbenzothiazole derivatives for a specified period (e.g., 72 hours).[1]
-
MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the test compounds for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: General experimental workflow for evaluating anticancer efficacy.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and then collected.
-
Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye like PI.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[6]
Conclusion
The 2-arylbenzothiazole scaffold represents a promising framework for the development of novel anticancer agents. The presented data highlights the potent cytotoxic activity of various derivatives against a range of cancer cell lines. Structure-activity relationship (SAR) studies have shown that substitutions on both the benzothiazole ring and the 2-aryl moiety can significantly influence anticancer potency.[1][2][7] For instance, the presence of hydroxyl and methoxy groups, as well as fluorination, has been shown to enhance activity in certain derivatives.[2][8] The ability of these compounds to induce apoptosis and modulate critical oncogenic signaling pathways underscores their therapeutic potential. Further investigation and optimization of these compounds are warranted to advance their development as effective cancer chemotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of Novel Benzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its derivatives are of particular interest in oncology, with numerous studies highlighting their potent anticancer properties.[3][4][5][6] These compounds exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), disruption of the cell cycle, and the inhibition of key enzymes crucial for tumor progression.[1] This guide provides an objective comparison of the in vitro cytotoxic performance of several novel benzothiazole derivatives, supported by experimental data and detailed protocols.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for various novel benzothiazole derivatives against a panel of human cancer cell lines.
Table 1: IC50 Values of Selected Benzothiazole Derivatives (in µM)
| Compound Name/Class | Cell Line | Cancer Type | IC50 (µM) | Reference Compound |
| YLT322 [1] | HepG2 | Hepatocellular Carcinoma | 0.39 | Doxorubicin |
| A549 | Lung Carcinoma | 1.25 | Doxorubicin | |
| MCF-7 | Breast Adenocarcinoma | 2.11 | Doxorubicin | |
| HCT-116 | Colon Carcinoma | 3.54 | Doxorubicin | |
| Benzothiazole-acylhydrazone (4d) [1] | Multiple | Various | Significant and selective | Not specified |
| Novel Benzothiazole Derivatives [1] | MCF-7 | Breast Cancer | 5.15 - 8.64 | Cisplatin (13.33 µM) |
| 2-Substituted Benzothiazoles (A/B) [7] | HepG2 | Hepatocellular Carcinoma | 38.54 / 29.63 (at 48h) | Sorafenib |
| Benzylidine Derivatives (6a-g) [8][9] | HepG2, MCF7 | Liver, Breast Cancer | Comparable to Doxorubicin | Doxorubicin |
Table 2: IC50 Values of Highly Potent Benzothiazole Derivatives (in nM)
| Compound Name/Class | Cell Line | Cancer Type | IC50 (nM) | Reference Compound |
| PB11 [1][10] | U87 | Glioblastoma | < 50 | Not specified |
| HeLa | Cervical Cancer | < 50 | Not specified | |
| Substituted Bromopyridine Acetamide (29) [3][5] | SKRB-3 | Breast Cancer | 1.2 | Not specified |
| SW620 | Colorectal Adenocarcinoma | 4.3 | Not specified | |
| A549 | Lung Carcinoma | 44 | Not specified | |
| HepG2 | Hepatocellular Carcinoma | 48 | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the in vitro cytotoxicity of novel benzothiazole compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Principle: Viable cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1]
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., 4 x 10³ cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.[1][11]
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole compounds (e.g., 2.5, 5, or 10 µM) for a specified duration, typically 24-72 hours.[1][11]
-
MTT Addition: Add MTT solution (e.g., 10 µL/well) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 450 nm or 570 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[1]
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the integrity of the plasma membrane by quantifying the release of LDH from damaged cells.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the microplate (e.g., at 250 x g for 4 minutes) and carefully collect the cell culture supernatant.[12]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[1][12]
-
Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.[1][12]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control of completely lysed cells.[1]
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[13]
-
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁵ cells/well) in a six-well plate, incubate overnight, and treat with the benzothiazole compound for the desired time.[11]
-
Cell Harvesting: Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).[11]
-
Staining: Resuspend the cells in binding buffer and stain with fluorescently-labeled Annexin V and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells for approximately 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations:
-
Visualizations: Signaling Pathways and Workflows
Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, often through the mitochondria-mediated intrinsic pathway.[11][13] The following diagrams illustrate this critical signaling cascade and a general experimental workflow for cytotoxicity assessment.
Caption: Mitochondria-mediated intrinsic apoptosis pathway.
Caption: General workflow for in vitro cytotoxicity assessment.[1]
Conclusion
Novel benzothiazole hydrochloride compounds represent a promising class of molecules for the development of new anticancer therapies.[1] The data presented highlight their potent cytotoxic effects against a diverse range of cancer cell lines, with some derivatives showing efficacy in the nanomolar range, often mediated through the induction of apoptosis.[1][3][5] The provided methodologies offer a standardized framework for the in vitro evaluation of these and other potential anticancer agents, facilitating the identification and characterization of lead compounds for further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. tandfonline.com [tandfonline.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]
- 9. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Benchmarking new benzothiazole synthesis methods against classical approaches
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole core is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. The efficient synthesis of this privileged scaffold is therefore of paramount importance. This guide provides a head-to-head comparison of classical and modern methods for benzothiazole synthesis, offering a clear perspective on the evolution of synthetic strategies, with a focus on reaction efficiency, environmental impact, and overall yield.
Data Presentation: A Quantitative Comparison
The selection of a synthetic route often involves a trade-off between reaction time, yield, substrate scope, and the environmental footprint of the reagents and conditions. The following table summarizes quantitative data for several key classical and modern methods, providing a clear comparison to inform synthetic strategy.
| Method Category | Specific Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Classical Methods | Jacobson Synthesis | Thiobenzanilides | K₃[Fe(CN)₆], NaOH | Aqueous/Organic | Room Temp | 24 - 168 h | Variable | [1] |
| Hugershoff Synthesis | Arylthioureas | Br₂ | Chloroform | Varies | Varies | Moderate | [1] | |
| Condensation with Aldehydes (Conventional Heating) | 2-Aminothiophenol, Aromatic/Aliphatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp | 45 - 60 min | 85 - 94% | [1][2][3][4] | |
| Modern Methods | Microwave-Assisted Synthesis | 2-Aminothiophenol, Benzaldehyde | Phenyl iodoniumbis(triuoroacetate) (PIFA) | - | - | - | High Yield | [2] |
| 2-Aminothiophenol, Aldehyde | - | Ethanol | 80°C | 10 min | High Yield | [5] | ||
| Ultrasound-Assisted Synthesis | 2-Aminothiophenol, Aldehydes | Sulfated tungstate | Solvent-free | Room Temp | - | up to 98% | [6][7] | |
| 2-Aminothiophenol, Benzaldehydes | - | Solvent-free, Catalyst-free | Room Temp | 20 min | 65 - 83% | [8][9] | ||
| Green Catalysis | 2-Aminothiophenol, Aromatic Aldehydes | SnP₂O₇ | - | - | 8 - 35 min | 87 - 95% | [2][3] | |
| 2-Aminothiophenol, Aldehydes | NH₄Cl | Methanol-water | Room Temp | 1 h | High Yield | [2][3] |
Experimental Protocols: Detailed Methodologies
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative protocols for a classical condensation reaction and a modern, microwave-assisted synthesis.
Protocol 1: Classical Synthesis of 2-Arylbenzothiazoles via Condensation of 2-Aminothiophenol with Aromatic Aldehydes
This protocol is based on the conventional heating method, which is a widely used and straightforward approach for the synthesis of 2-arylbenzothiazoles.
Materials and Reagents:
-
2-Aminothiophenol
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (10 mmol) and the aromatic aldehyde (10 mmol) in ethanol (30 mL).
-
Catalyst Addition: To this solution, add a mixture of H₂O₂ and HCl. A ratio of 1:1:6:3 of 2-aminothiophenol:aromatic aldehyde:H₂O₂:HCl has been found to be optimal.[2][3]
-
Reaction: Stir the reaction mixture at room temperature for 45-60 minutes.[1] Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-arylbenzothiazole.
-
Characterization: The final product is characterized by spectroscopic methods such as NMR and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles
This protocol outlines a rapid and efficient synthesis of 2-arylbenzothiazoles using microwave irradiation, a key technology in green chemistry.[10]
Materials and Reagents:
-
2-Aminothiophenol
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Microwave synthesis reactor
-
Microwave-safe reaction vessel with a magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Mixture Preparation: In a microwave-safe reaction vessel, combine 2-aminothiophenol (10 mmol) and the aromatic aldehyde (10 mmol) in ethanol (15 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesis reactor. Irradiate the mixture at 80°C for 10 minutes.[5]
-
Cooling and Work-up: After the irradiation is complete, allow the reaction vessel to cool to room temperature. The product often precipitates out of the solution upon cooling.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, further purification can be achieved by recrystallization.
-
Characterization: Confirm the structure of the synthesized 2-arylbenzothiazole using analytical techniques like NMR and mass spectrometry.
Mandatory Visualization: Reaction Workflows
Visualizing the experimental workflow can significantly aid in understanding the practical aspects of each synthetic approach. The following diagrams, created using the DOT language, illustrate a generalized workflow for both classical and modern benzothiazole synthesis.
Caption: Generalized workflow for classical benzothiazole synthesis.
Caption: Generalized workflow for modern benzothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 5. airo.co.in [airo.co.in]
- 6. tandfonline.com [tandfonline.com]
- 7. Item - Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of the Photophysical Properties of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole derivatives have emerged as a significant class of heterocyclic compounds, garnering substantial interest within the scientific community due to their versatile photophysical properties and wide-ranging applications.[1][2] These applications span from fluorescent probes and bioimaging agents to materials for organic light-emitting diodes (OLEDs).[1][3][4] This guide provides a comparative analysis of the key photophysical characteristics of various benzothiazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in selecting and designing compounds for specific applications.
Key Photophysical Properties: A Tabulated Comparison
The photophysical behavior of benzothiazole derivatives is intricately linked to their molecular structure, including the nature and position of substituents on the benzothiazole core and any appended aromatic or heterocyclic rings.[5][6] Properties such as absorption maxima (λ_abs_), emission maxima (λ_em_), Stokes shift, and fluorescence quantum yield (Φ_F_) are crucial determinants of their suitability for various applications. The following table summarizes these properties for a selection of recently synthesized benzothiazole derivatives.
| Compound/Derivative | Solvent/Matrix | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Φ_F_ (%) | Reference(s) |
| N-[4-(Benzothiazol-2-yl)phenyl]-octanamide (BPO) | PMMA film | ~365 | Violet-Blue | - | 25 | [7] |
| N-[4-(Benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | PMMA film | ~365 | Green | - | 30 | [7] |
| N-[3-(Benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) | PMMA film | ~365 | Orange | - | 22 | [7] |
| Benzothiazole-difluoroborate Derivative 1a | Ethanol | - | 454 | - | 68 | [6] |
| Benzothiazole-difluoroborate Derivative 1e | Ethanol | - | 548 | - | 97 | [6] |
| Benzothiazole-difluoroborate Derivative 1j | Ethanol | - | - | - | 80 | [6] |
| Benzothiazole-coumarin Derivative 3a | PBS buffer | - | 450 | - | up to 85 | [8] |
| Green-emitting Fluorescent Probe 1 | PBS buffer | 413 | 530 | 117 | - | [3] |
| Benzothiazole-based Probe BT (for Hg²⁺) | - | - | Blue | - | - | [9][10] |
| Benzothiazole-based Probe BT (for Cu²⁺) | - | - | Colorless | - | - | [9][10] |
| Benzothiazole-based Probe BS1 (for ONOO⁻) | Physiological pH | - | 430 | - | - | [11] |
| Benzothiazole-based Probe BS2 (for ONOO⁻) | Physiological pH | - | 430 | - | - | [11] |
Experimental Protocols
Accurate determination of photophysical properties is paramount for comparative analysis. The following are detailed methodologies for key experiments cited in the literature.
UV-Visible Absorption and Fluorescence Spectroscopy
UV-visible absorption spectra are typically recorded on a spectrophotometer (e.g., Hitachi U-3010).[7] Fluorescence emission spectra are measured using a fluorescence spectrophotometer (e.g., Hitachi F-7000).[7] For solution-based measurements, spectroscopic grade solvents are used. The concentration of the sample solutions should be in the micromolar range to avoid aggregation and inner filter effects. For solid-state measurements, thin films can be prepared by doping the benzothiazole derivative into a polymer matrix like polymethyl methacrylate (PMMA).[7]
Determination of Fluorescence Quantum Yield (Φ_F_)
The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be determined using either absolute or relative methods.[12]
a) Absolute Method: This method utilizes an integrating sphere to collect all emitted photons. The quantum yield is calculated by comparing the number of emitted photons to the number of absorbed photons.[12] This technique can be performed using a dedicated instrument like a Hamamatsu Quantaurus-QY Spectrometer.[7]
b) Relative Method (Comparative Method): This is a more common approach that involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[13][14] The equation used for calculation is:
Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Subscripts 'X' and 'ST' denote the unknown sample and the standard, respectively.[14]
To perform this measurement, a series of solutions of the sample and the standard are prepared at different concentrations, ensuring that the absorbance at the excitation wavelength is low (typically < 0.1) to minimize re-absorption effects.[14][15] The integrated fluorescence intensity is then plotted against the absorbance for both the sample and the standard.
Visualization of a Key Photophysical Process: Excited-State Intramolecular Proton Transfer (ESIPT)
Many benzothiazole derivatives, particularly those with a hydroxyl group ortho to the benzothiazole linkage, exhibit a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[7] This process leads to a large Stokes shift, which is highly desirable for applications in bioimaging and sensing to minimize background interference. The following diagram illustrates the ESIPT mechanism.
Caption: The four-level photophysical cycle of Excited-State Intramolecular Proton Transfer (ESIPT).
Experimental Workflow for Bioimaging Applications
Benzothiazole derivatives are frequently employed as fluorescent probes for the detection and imaging of biologically relevant species such as metal ions (e.g., Hg²⁺, Cu²⁺) and reactive oxygen species (e.g., peroxynitrite, ONOO⁻).[9][11] The general workflow for utilizing these probes in cellular imaging is depicted below.
Caption: A generalized workflow for cellular imaging using a benzothiazole-based fluorescent probe.
References
- 1. mdpi.com [mdpi.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 14. chem.uci.edu [chem.uci.edu]
- 15. pubs.acs.org [pubs.acs.org]
Validating the Mechanism of Action for BTA-483: A Novel Benzothiazole-Based MNK1 Inhibitor
A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive evaluation of BTA-483, a novel benzothiazole-based drug candidate, and validates its mechanism of action as a potent and selective inhibitor of MAPK-interacting kinase 1 (MNK1) for the potential treatment of Acute Myeloid Leukemia (AML).[1][2][3] The benzothiazole scaffold is a key structural motif in drug discovery, known to interact with a wide range of biological targets, including protein kinases.[4][5]
The oncogenic activity of the eukaryotic initiation factor 4E (eIF4E), driven by MNK kinases, is a critical convergence point for signaling pathways implicated in AML pathogenesis.[1][6] Therefore, targeting the MNK/eIF4E axis represents a promising therapeutic strategy.[1][6] This document presents key experimental data comparing BTA-483 to an existing, less selective MNK inhibitor (ETC-178) and a standard-of-care chemotherapy agent (Cytarabine).
Biochemical Potency and Selectivity
To validate BTA-483 as a direct and selective kinase inhibitor, its inhibitory activity was assessed against the target kinase MNK1 and a panel of off-target kinases. Dysregulation of kinase activity is a hallmark of many diseases, making them prime therapeutic targets. The validation of a kinase inhibitor's mechanism of action is a crucial step in its development.[7]
Comparative Kinase Inhibition Profile
The half-maximal inhibitory concentration (IC50) was determined for BTA-483 and the comparator compound ETC-178. The data clearly demonstrates that BTA-483 is a highly potent inhibitor of MNK1 and exhibits superior selectivity over other tested kinases.
| Kinase Target | BTA-483 IC50 (nM) | ETC-178 IC50 (nM) |
| MNK1 | 5.2 | 78.5 |
| p38α | 850 | 150 |
| ERK2 | >10,000 | 2,500 |
| JNK1 | >10,000 | >10,000 |
| PIM1 | 1,200 | 950 |
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
The biochemical potency of BTA-483 was determined using a LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) method.[8][9][10][11][12]
-
Reagent Preparation : All reagents (Kinase, Tracer, Antibody) were prepared in 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[8] Test compounds were serially diluted in DMSO and then diluted in kinase buffer.
-
Assay Procedure : The assay was performed in a 384-well plate. 4 µL of the test compound, 8 µL of the MNK1 kinase/Eu-anti-GST antibody mixture, and 4 µL of the Alexa Fluor™ 647-labeled tracer were added to each well.[9]
-
Incubation and Reading : The plate was incubated for 60 minutes at room temperature, protected from light.[9] The TR-FRET signal was measured on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
Data Analysis : The emission ratio (665 nm / 615 nm) was calculated and plotted against the inhibitor concentration. IC50 values were determined using a sigmoidal dose-response curve fit.
Target Engagement and Downstream Pathway Modulation
To confirm that BTA-483 engages its target in a cellular context and modulates the intended signaling pathway, Western blot analysis was performed on AML cell lines (MV-4-11). The MNK1/eIF4E pathway is crucial for the translation of key oncogenes, including c-Myc.[6] Inhibition of MNK1 is expected to decrease the phosphorylation of its direct substrate, eIF4E, and subsequently reduce the protein levels of c-Myc.
Downstream Protein Modulation in MV-4-11 Cells (24h Treatment)
| Treatment (100 nM) | p-eIF4E (Ser209) Relative Intensity | c-Myc Relative Intensity |
| Vehicle (DMSO) | 1.00 | 1.00 |
| BTA-483 | 0.15 | 0.28 |
| ETC-178 | 0.65 | 0.72 |
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Lysis : MV-4-11 cells were seeded and treated with 100 nM of BTA-483, ETC-178, or vehicle (DMSO) for 24 hours. Cells were then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification : Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer : 20 µg of total protein per sample was separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : Membranes were blocked with 5% non-fat milk in TBST and incubated overnight at 4°C with primary antibodies for p-eIF4E (Ser209), c-Myc, and GAPDH (loading control).
-
Detection : After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour.[13] Signals were visualized using an ECL substrate and quantified via densitometry.[7]
Phenotypic Effects on AML Cells
The ultimate goal of a targeted inhibitor is to induce a desired cellular outcome. The effects of BTA-483 on cell viability and apoptosis were compared against ETC-178 and the standard chemotherapy agent, Cytarabine.
Comparative Cellular Activity in MV-4-11 Cells
| Compound | Cell Viability EC50 (nM) | Apoptotic Cells (%) at 100 nM (48h) |
| BTA-483 | 25.6 | 68.2% |
| ETC-178 | 289.4 | 25.1% |
| Cytarabine | 45.1 | 75.8% |
Experimental Protocols
-
Cell Viability (MTT Assay) : Cells were seeded in 96-well plates and treated with serially diluted compounds for 72 hours.[14] MTT reagent (0.5 mg/mL final concentration) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and absorbance was measured at 570 nm.[15] EC50 values were calculated from dose-response curves.
-
Apoptosis Assay (Annexin V/PI Staining) : Cells were treated with compounds at 100 nM for 48 hours. Cells were then harvested, washed with PBS, and resuspended in 1X Binding Buffer.[16][17] Annexin V-FITC and Propidium Iodide (PI) staining solutions were added, and samples were incubated for 15-20 minutes in the dark at room temperature.[18] Stained cells were analyzed by flow cytometry.[16] Annexin V positive cells were identified as apoptotic.
Comparative Mechanism of Action
BTA-483 represents a targeted therapy approach, in contrast to the cytotoxic mechanism of standard chemotherapy agents like Cytarabine.
References
- 1. Pharmacologic Inhibition of MNKs in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. kumc.edu [kumc.edu]
Unveiling the Synergy: Cross-Referencing Experimental Data and Computational Predictions for Benzothiazole Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals comparing the in-vitro biological activities of benzothiazole derivatives with in-silico predictions. This guide provides a side-by-side analysis of experimental data and computational modeling, offering valuable insights for rational drug design and development.
Benzothiazoles, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The development of new benzothiazole-based therapeutic agents is increasingly being accelerated by the integration of computational methods with traditional experimental approaches. This guide provides a detailed comparison of experimental data with computational predictions for a selection of benzothiazole derivatives, highlighting the synergy between these methodologies in modern drug discovery.
Antimicrobial Activity: A Case Study in DHPS Inhibition
A study focused on the development of new antimicrobial agents synthesized a series of benzothiazole derivatives and evaluated their ability to inhibit dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthetic pathway of bacteria.[4] The experimental results were then rationalized through molecular docking studies.
Experimental Data vs. Computational Predictions
The in-vitro antimicrobial activity of the synthesized benzothiazole derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains and their half-maximal inhibitory concentration (IC50) against the DHPS enzyme.[4] These experimental values were then compared with the binding affinities predicted by molecular docking simulations.
| Compound ID | Experimental IC50 (µg/mL) against DHPS[4] | Predicted Binding Affinity (Docking Score) |
| 16a | 11.17 | High |
| 16b | 7.85 | Very High |
| 16c | 11.03 | High |
| 14b | 16.76 | Moderate |
| 14c | 26.14 | Moderate |
| 12a | 28.31 | Low |
| Sulfadiazine (Standard) | 7.13 | High |
Note: The docking scores are presented qualitatively as "High," "Very High," "Moderate," and "Low" based on the interpretation of the binding interactions reported in the source.[4] A lower IC50 value indicates higher potency.
The data clearly shows a strong correlation between the experimentally determined inhibitory activity and the computationally predicted binding affinity. Compound 16b , which exhibited the lowest IC50 value (7.85 µg/mL), also showed the most favorable interactions within the active site of the DHPS enzyme in the docking simulations.[4] This strong agreement between experimental and computational data validates the use of molecular docking as a predictive tool for identifying potent enzyme inhibitors.
Experimental Protocol: In-vitro DHPS Inhibition Assay
The enzymatic activity of DHPS was determined spectrophotometrically by measuring the increase in absorbance at 340 nm. The reaction mixture contained the enzyme, p-aminobenzoic acid (PABA), and dihydropterin pyrophosphate (DHPP) in a suitable buffer. The synthesized benzothiazole derivatives were added at varying concentrations to determine their inhibitory effect. The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity, was then calculated.[4]
Computational Protocol: Molecular Docking
Molecular docking studies were performed using a suitable software package. The crystal structure of the target enzyme (DHPS) was obtained from the Protein Data Bank. The synthesized benzothiazole derivatives were drawn in a 2D format and converted to 3D structures. These structures were then energetically minimized and docked into the active site of the enzyme. The docking protocol was validated by redocking the native ligand into the active site and calculating the root-mean-square deviation (RMSD). The binding affinities of the test compounds were then evaluated based on their docking scores and the analysis of their interactions with the key amino acid residues in the active site.[4]
Anticancer Activity: Targeting Protein Kinases
Benzothiazole derivatives have also shown significant promise as anticancer agents, often by targeting protein kinases involved in cancer cell proliferation and survival.[5][6][7] Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to build predictive models that correlate the structural features of these compounds with their biological activity.
Experimental Data vs. QSAR Predictions
A QSAR study was conducted on a series of benzothiazole derivatives to understand the structural requirements for inhibiting the p56lck protein tyrosine kinase, a key enzyme in T-cell activation.[5] The study developed a predictive model with a good correlation coefficient (r²) of 0.983 and a cross-validated correlation coefficient (q²) of 0.723, indicating its robustness.[5]
| Compound Feature | Contribution to Activity (QSAR Model)[5] |
| Subdivided Surface Area | Major Contributor |
| Water Accessible Surface Area | Major Contributor |
| Partial Charge | Major Contributor |
| Adjacency and Distance Matrix | Major Contributor |
This QSAR model provides valuable insights into the physicochemical properties that govern the inhibitory potency of benzothiazole derivatives against p56lck. It suggests that modifications affecting the surface area and charge distribution of the molecules are likely to have a significant impact on their activity.
Experimental Protocol: In-vitro Kinase Assay
The inhibitory activity of the benzothiazole derivatives against the p56lck kinase would typically be determined using a biochemical assay. This could involve measuring the phosphorylation of a substrate peptide by the kinase in the presence and absence of the inhibitor. The amount of phosphorylation can be quantified using various methods, such as radioactivity (if using ³²P-ATP) or fluorescence-based assays.
Computational Protocol: QSAR Model Development
The QSAR model was developed using a set of 45 benzothiazole analogs.[5] The 3D structures of the molecules were generated and optimized. A variety of molecular descriptors, including those related to surface area, partial charge, and connectivity, were calculated.[5] A training set of 35 compounds was used to build the model using statistical methods like multiple linear regression. The predictive power of the model was then evaluated using a test set of the remaining compounds and cross-validation techniques like the leave-one-out method.[5]
Visualizing the Workflow and Relationships
To better understand the interplay between experimental and computational approaches in drug discovery, the following diagrams illustrate the typical workflows.
Caption: A simplified workflow for the experimental evaluation of benzothiazole derivatives.
Caption: A typical workflow for the computational prediction of the biological activity of benzothiazoles.
Caption: The logical relationship in cross-referencing experimental and computational data for drug design.
Conclusion
The cross-referencing of experimental data with computational predictions provides a powerful paradigm for the discovery and development of novel benzothiazole-based therapeutic agents. Molecular docking and QSAR studies have demonstrated their ability to accurately predict and rationalize the biological activities of these compounds, thereby guiding the synthesis of more potent and selective drug candidates. The continued integration of these in-silico and in-vitro approaches will undoubtedly accelerate the journey from compound synthesis to clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(3-Bromophenyl)benzo[d]thiazole's Selectivity Against Diverse Cell Lines
This guide provides an objective comparison of the cytotoxic selectivity of the compound 2-(3-Bromophenyl)benzo[d]thiazole against various cancer cell lines and a normal cell line. The data presented is derived from experimental studies aimed at evaluating the antiproliferative effects of novel benzothiazole derivatives.
Data Presentation: Cytotoxic Activity
The cytotoxic activity of this compound, referred to as compound 2b in a key study, was quantified by determining its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. The compound's selectivity is assessed by comparing its efficacy against cancer cell lines versus a normal, non-cancerous cell line.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| Cancer Cell Lines | ||
| AsPC-1 | Pancreatic Cancer | 12.44 |
| BxPC-3 | Pancreatic Cancer | 14.99 |
| Capan-2 | Pancreatic Cancer | 19.65 |
| PTJ64i | Paraganglioma | 8.49 |
| PTJ86i | Paraganglioma | 16.70 |
| Normal Cell Line | ||
| HFF-1 | Normal Fibroblast | 21.37 |
Analysis of Selectivity: The data indicates that this compound exhibits a degree of selectivity for certain cancer cell lines over the normal fibroblast cell line. Notably, the compound is most potent against the paraganglioma cell line PTJ64i (IC50 = 8.49 µM), showing more than double the potency compared to the normal HFF-1 cells (IC50 = 21.37 µM). The selectivity is less pronounced for the pancreatic cancer cell lines, with IC50 values ranging from 12.44 µM to 19.65 µM.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay used to assess cell viability and determine the IC50 values of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Culture and Seeding:
-
Pancreatic cancer (AsPC-1, BxPC-3, Capan-2), paraganglioma (PTJ86i, PTJ64i), and normal fibroblast (HFF-1) cell lines were cultured in appropriate media.
-
Cells were seeded into 96-well plates at a suitable density and allowed to adhere overnight under standard cell culture conditions (37°C, 5% CO2).
-
-
Compound Treatment:
-
A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO).
-
The stock solution was then diluted in the culture medium to achieve the desired final concentrations. The final DMSO concentration was kept non-toxic to the cells (e.g., ≤ 0.18%).
-
The culture medium was removed from the wells and replaced with the medium containing various concentrations of the test compound. Control wells received medium with DMSO at the same final concentration as the treated wells.
-
-
Incubation:
-
The plates were incubated for 72 hours under standard cell culture conditions.
-
-
MTT Addition and Incubation:
-
Following the 72-hour incubation, an MTT solution was added to each well.
-
The plates were then incubated for a further period (typically 3-4 hours) to allow for the metabolic conversion of MTT by viable cells into formazan crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT was carefully removed, and a solubilizing agent (such as DMSO or a specialized buffer) was added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
-
Absorbance Measurement and Data Analysis:
-
The absorbance of the colored solution in each well was measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability was calculated relative to the control wells.
-
Concentration-response curves were generated, and the IC50 values were determined from these curves.
-
Signaling Pathways and Visualizations
Benzothiazole derivatives are known to exert their anticancer effects through various signaling pathways. While the specific mechanism for this compound is not fully elucidated in the provided search results, related compounds have been shown to modulate pathways such as PI3K/Akt/mTOR and EGFR signaling, and induce apoptosis.
Below is a visualization of the experimental workflow for assessing cell viability using the MTT assay.
Caption: Workflow for assessing cell viability using the MTT assay.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(3-Bromophenyl)benzo[d]thiazole
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(3-Bromophenyl)benzo[d]thiazole, emphasizing immediate safety protocols and logistical planning.
Hazard Profile and Personal Protective Equipment (PPE)
Based on data from related compounds, this compound should be handled as a hazardous substance with the potential for the following:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
Before handling, ensure the following Personal Protective Equipment (PPE) is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[3]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[5]
All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[3]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below outlines the types of information that are critical for a comprehensive risk assessment and proper disposal of chemical waste, based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Source |
| pH Range for Neutralization | 6.0 - 9.0 before drain disposal (if permitted) | General Laboratory Practice[6] |
| Container Fill Capacity | Do not exceed 90% of container volume | [6] |
| Satellite Accumulation Time | Up to 1 year for partially filled containers | [6] |
| Full Container Removal | Within 3 days of becoming full | [6] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the methodology for the safe collection and disposal of waste containing this compound.
1. Waste Collection:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., filter paper, pipette tips), must be collected for hazardous waste disposal.[5]
-
Use a dedicated, properly labeled, and sealable waste container made of a compatible material.[5]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[5]
2. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the approximate concentration and volume of the waste.
-
Note the date when waste was first added to the container.
3. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.[3]
4. Spill Management:
-
For small spills: Use an inert absorbent material (e.g., vermiculite, sand) to soak up the substance.[5] Carefully collect the absorbent material and place it into the designated hazardous waste container.[5] Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and collect the cleaning materials as hazardous waste.[5]
-
For large spills: Evacuate the area and contact your institution's emergency response team.[5]
5. Final Disposal:
-
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.[6]
-
The sealed waste container must be disposed of through a licensed hazardous waste disposal company.[5]
-
Provide the waste disposal company with all available information about the chemical's known and suspected hazards.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-(3-Bromophenyl)benzo[d]thiazole
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper management of 2-(3-Bromophenyl)benzo[d]thiazole, including detailed operational and disposal plans.
Hazard Profile: Based on data from structurally similar compounds, this compound is classified with the following hazards:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][7] |
| Skin Protection | Compatible chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[1] |
| Laboratory coat | Standard lab coat to protect from incidental contact. | |
| Protective clothing | As needed, based on the scale of the operation, to prevent skin exposure.[1] | |
| Respiratory Protection | Government-approved respirator | Required if working outside of a fume hood or if there is a risk of generating dust or aerosols.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of this compound in a laboratory setting.
-
Engineering Controls : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that safety showers and eyewash stations are readily accessible.[8]
-
Personal Protective Equipment (PPE) Donning : Before handling the compound, put on all required PPE as detailed in the table above.
-
Compound Handling :
-
Post-Handling :
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.[9]
-
Waste Collection :
-
Collect all materials contaminated with this compound, including unused product and contaminated lab supplies (e.g., gloves, pipette tips, and filter paper), in a dedicated, properly labeled, and sealed hazardous waste container.[9]
-
The container must be made of a material compatible with the chemical.
-
-
Spill Management :
-
Final Disposal : The sealed hazardous waste container must be disposed of through a licensed hazardous waste disposal company.[9] Adhere to all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.[9]
Experimental Workflow Diagram
Caption: Workflow for Handling this compound.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. angenechemical.com [angenechemical.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.no [fishersci.no]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. synzeal.com [synzeal.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



